molecular formula C16H15N3O B112693 3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine CAS No. 502132-95-8

3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine

カタログ番号: B112693
CAS番号: 502132-95-8
分子量: 265.31 g/mol
InChIキー: OQCGFIUIEBWQBP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-[3-(Benzyloxy)phenyl]-1H-pyrazol-5-amine is a specialized biochemical reagent intended exclusively for research applications in life sciences. This compound belongs to the aminopyrazole chemical class, characterized by a pyrazole core structure substituted with an amine group at the 5-position and a 3-(benzyloxy)phenyl moiety at the 3-position. While specific research applications for this exact compound require further investigation, structurally related aminopyrazole derivatives have demonstrated significant utility in various scientific domains . Researchers have utilized similar 5-aminopyrazole compounds as key intermediates in organic synthesis and medicinal chemistry research . These structural analogs have been employed as biological materials or organic compounds in life science research , particularly as versatile templates for developing more complex heterocyclic systems. The benzyloxy phenyl substitution pattern in this compound suggests potential for creating derivatives with modified physicochemical properties. Compounds with related structural features have shown applications in materials science and as building blocks for pharmaceutical research . Intended Use: This product is provided exclusively for research use by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, considering that aminopyrazole compounds may exhibit irritant properties similar to related chemical substances . Handling and Storage: Store in a cool, dry place, protected from light. For specific handling instructions and safety information, consult the relevant Safety Data Sheet prior to use. Researchers should conduct thorough investigation of this compound's specific properties and applications within their intended experimental systems.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-(3-phenylmethoxyphenyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c17-16-10-15(18-19-16)13-7-4-8-14(9-13)20-11-12-5-2-1-3-6-12/h1-10H,11H2,(H3,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCGFIUIEBWQBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=NN3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801247754
Record name 5-[3-(Phenylmethoxy)phenyl]-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801247754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502132-95-8
Record name 5-[3-(Phenylmethoxy)phenyl]-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502132-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[3-(Phenylmethoxy)phenyl]-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801247754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the high-purity synthesis of 3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine , a pivotal pharmacophore in kinase inhibitor development (e.g., B-Raf, Aurora kinase).[1] The protocol prioritizes regiochemical fidelity and scalability, utilizing a convergent approach that avoids hazardous azide chemistry often associated with Curtius rearrangements.

Executive Summary: The Synthetic Strategy

The synthesis targets the 3-amino-5-arylpyrazole core via the cyclocondensation of a


-ketonitrile with hydrazine.[1][2] This route is selected over the reaction of 

-haloacetophenones or isoxazole ring-opening due to its superior atom economy and the avoidance of transition metal catalysts.

Core Challenges & Solutions:

  • Challenge: The C-acylation of acetonitrile (Step 2) requires high basicity, leading to potential self-condensation of acetonitrile.

    • Solution: Use of Sodium Hydride (NaH) in refluxing THF/Toluene to drive the thermodynamic enolate equilibrium toward the

      
      -ketonitrile.
      
  • Challenge: Tautomeric ambiguity in the final pyrazole ring.

    • Solution: The use of hydrazine hydrate yields the 1H-tautomer, which exists in equilibrium. Characterization must account for broad NH signals in NMR.

Part 1: Strategic Retrosynthesis

The molecule is disconnected at the C-N and C-C bonds of the pyrazole ring, tracing back to a benzoate ester and acetonitrile.

Retrosynthesis Target Target: 3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine BetaKeto Intermediate: 3-[3-(benzyloxy)phenyl]-3-oxopropanenitrile BetaKeto->Target Cyclocondensation (N2H4) Ester Precursor 1: Methyl 3-(benzyloxy)benzoate Ester->BetaKeto Claisen-type Condensation MeCN Precursor 2: Acetonitrile MeCN->BetaKeto Phenol Starting Material: Methyl 3-hydroxybenzoate Phenol->Ester Williamson Ether Synthesis BnBr Reagent: Benzyl Bromide BnBr->Ester

Figure 1: Retrosynthetic pathway showing the disconnection to commercially available methyl 3-hydroxybenzoate.[1]

Part 2: Detailed Synthesis Protocol

Stage 1: Protection of the Phenol (Williamson Ether Synthesis)

Objective: Mask the phenolic hydroxyl group to prevent interference during the strong base step.

Reagents: Methyl 3-hydroxybenzoate (1.0 eq), Benzyl bromide (1.1 eq),


 (1.5 eq), Acetone (0.5 M).
  • Charge a round-bottom flask with Methyl 3-hydroxybenzoate and anhydrous Acetone.

  • Add

    
     (granular, freshly ground) to the stirring solution.
    
  • Dose Benzyl bromide dropwise over 15 minutes to control the exotherm.

  • Reflux at 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Recrystallize from cold ethanol if necessary, though the crude oil is typically >95% pure.

    • Yield Expectation: 90–95%

    • Checkpoint: Absence of broad -OH stretch in IR (~3300 cm⁻¹).

Stage 2: Construction of the -Ketonitrile Scaffold

Objective: Form the C-C bond via nucleophilic acyl substitution using the acetonitrile anion. This is the critical step .

Reagents: Methyl 3-(benzyloxy)benzoate (1.0 eq), Acetonitrile (anhydrous, 2.5 eq), NaH (60% dispersion in oil, 1.5 eq), THF (anhydrous).

  • Preparation: Wash NaH with dry hexane under

    
     to remove mineral oil (optional but recommended for easier purification). Suspend in dry THF.
    
  • Activation: Heat the NaH/THF suspension to 60°C.

  • Addition: Add a solution of Acetonitrile (2.5 eq) and Methyl 3-(benzyloxy)benzoate (1.0 eq) in THF dropwise.

    • Note: Unlike standard Claisen condensations, adding the ester with the nitrile often controls the rate of deprotonation vs. addition. Alternatively, pre-form the acetonitrile anion (Lithiated acetonitrile) at -78°C if using LDA, but NaH at reflux is robust for this substrate.

  • Reaction: Reflux (approx. 70°C) for 4–8 hours. The mixture will become a thick slurry (sodium enolate).

  • Quench: Cool to 0°C. Carefully quench with water (H₂ evolution!). Acidify with 1M HCl to pH 4–5 to protonate the enolate.

  • Isolation: Extract with EtOAc. Wash with brine. Dry over

    
    .
    
  • Purification: The product, 3-[3-(benzyloxy)phenyl]-3-oxopropanenitrile , is a solid.[1][3] Recrystallize from EtOH/Water or purify via flash chromatography (SiO₂, 0-30% EtOAc in Hexane).

    • Yield Expectation: 65–75%

    • Data: Look for nitrile peak in IR (~2260 cm⁻¹) and enol/keto tautomers in NMR.

Stage 3: Heterocycle Formation (Cyclocondensation)

Objective: Formation of the pyrazole ring.[2][4][5][6]

Reagents:


-Ketonitrile (from Stage 2, 1.0 eq), Hydrazine hydrate (80% or 64% aq., 2.0 eq), Ethanol.
  • Dissolve the

    
    -ketonitrile in Ethanol (0.3 M).
    
  • Add Hydrazine hydrate in one portion.

  • Reflux for 3–5 hours.

  • Workup: Concentrate the solvent to ~20% volume. Pour into ice water.

  • Crystallization: The product, 3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine , usually precipitates as a white to off-white solid.[1] Filter and wash with cold water/ether.

    • Yield Expectation: 80–90%[7]

Part 3: Mechanistic Insights & Visualization

The formation of the aminopyrazole proceeds through a hydrazone intermediate, followed by an intramolecular nucleophilic attack on the nitrile carbon.

Mechanism Step1 Nucleophilic Attack (Hydrazine on Carbonyl) Inter1 Hydrazone Intermediate Step1->Inter1 - H2O Step2 Intramolecular Cyclization (5-exo-dig) Inter1->Step2 Step3 Tautomerization to Aromatic System Step2->Step3 Final Product

Figure 2: Mechanistic flow of the hydrazine cyclocondensation.

Why this works: The nitrile carbon is electrophilic. Once the hydrazine nitrogen attacks the ketone to form the hydrazone, the second nitrogen is perfectly positioned (5 atoms away) to attack the nitrile, closing the ring. The driving force is the aromatization of the resulting pyrazole.

Part 4: Data Presentation & Troubleshooting

Critical Process Parameters (CPP)
ParameterSpecificationRationale
Solvent Water (Step 2) < 0.05% (Karl Fischer)Water destroys NaH and quenches the acetonitrile anion, halting reaction.[1]
Temperature (Step 2) 65°C - 75°CHigh temp required to deprotonate acetonitrile (

) with NaH.[1]
Hydrazine Stoichiometry 2.0 - 3.0 EquivalentsExcess hydrazine prevents azine formation (dimerization of the ketone).
pH during Workup (Step 2) pH 4.0 - 5.0Ensures the enolate is protonated to the

-ketonitrile without hydrolyzing the nitrile.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield in Step 2 Incomplete deprotonation of MeCN.Use fresh NaH. Ensure reflux is vigorous. Consider switching to LDA at -78°C if NaH fails.
Sticky gum in Step 3 Polymerization or impurities.Recrystallize the

-ketonitrile precursor before cyclization.[1] Use pure EtOH.
Product is yellow/orange Oxidation of amine or phenol traces.Recrystallize from EtOH/Activated Carbon. Store under inert atmosphere.

References

  • Fichez, J., Busca, P., & Prestat, G. (2011). Recent advances in aminopyrazoles synthesis and functionalization.[6] Beilstein Journal of Organic Chemistry, 7, 1860–1873. Link

  • Organic Syntheses. (1948). 3(5)-Aminopyrazole.[1][3][4][8] Organic Syntheses, Coll. Vol. 33, p.3. Link

  • Groselj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc, (iii), 49-65.[8] Link

  • BenchChem. (2025).[9] Reproducibility of 3-Oxopropanenitrile Synthesis. Technical Support Center. Link

Sources

Technical Guide: Mechanism of Action for 3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine

[1]

Executive Summary

Compound Class: 3-Amino-5-arylpyrazole.[1] Primary MoA: ATP-Competitive Kinase Inhibition (Type I Binding).[1] Key Targets: Serine/Threonine Kinases (CDK, MAPK families) and Tyrosine Kinases (Src, Lck).[1][2] Therapeutic Utility: Oncology (Cell cycle arrest), Inflammation (Cytokine suppression), and Neuroprotection.[1][2]

This molecule functions as a "privileged scaffold," meaning its core structure is evolutionarily selected to bind to the ATP-binding cleft of multiple protein kinases with high affinity.[1][2]

Part 1: Structural Pharmacophore Analysis[1]

To understand the mechanism, one must first deconstruct the molecule into its functional binding motifs.[1][2] This compound is a "hinge-binder" equipped with a hydrophobic tail.[1]

The Hinge-Binding Motif (3-Aminopyrazole)

The 1H-pyrazol-5-amine core is the critical "anchor."[1] In the physiological environment, this heterocycle mimics the adenine ring of ATP.[1]

  • Donor-Acceptor Pair: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, while the exocyclic amine (-NH2) or the pyrazole NH (N1) acts as a hydrogen bond donor.[1][2]

  • Interaction: This motif forms a bidentate hydrogen bond network with the backbone carbonyl and amide groups of the kinase "hinge region" (the segment connecting the N-terminal and C-terminal lobes).[1]

The Hydrophobic Tail (3-Benzyloxyphenyl)

The 3-(benzyloxy)phenyl group extends away from the hinge.[1]

  • Gatekeeper Interaction: The phenyl ring occupies the hydrophobic pocket adjacent to the ATP site.[1]

  • Selectivity Filter: The benzyloxy extension probes the "back pocket" (often Region II or the solvent-exposed front, depending on conformation).[1] This steric bulk is often used to gain selectivity against kinases with bulky "gatekeeper" residues (e.g., T315 in Abl).[1][2]

Pharmacophore Visualization (DOT)[1]

Pharmacophorecluster_0Compound Structurecluster_1Kinase Binding SiteCore1H-pyrazol-5-amine(Hinge Binder)LinkerPhenyl Ring(Spacer)Core->LinkerHingeHinge Region(Backbone H-Bonds)Core->Hinge Bidentate H-BondsTailBenzyloxy Group(Hydrophobic Tail)Linker->TailGatekeeperGatekeeper Residue(Steric Filter)Linker->Gatekeeper Van der WaalsBackPocketHydrophobic Pocket II(Allosteric/Selectivity)Tail->BackPocket HydrophobicInteraction

Figure 1: Pharmacophore mapping of the compound to the generic kinase ATP-binding pocket.[1]

Part 2: Mechanism of Action (Molecular Level)[1]

The mechanism is defined by Competitive Inhibition .[1] The compound competes with endogenous ATP for the catalytic cleft of the kinase.[1][2]

Step 1: Entry and Orientation

The compound enters the kinase cleft in the active (DFG-in) or inactive (DFG-out) conformation.[1][2] The planar pyrazole ring intercalates between the N-lobe and C-lobe of the kinase.[1][2]

Step 2: Hinge Locking

The 3-amino group forms a hydrogen bond with the backbone carbonyl of a specific hinge residue (e.g., Glu81 in CDK2 or Met108 in p38 MAPK).[1] Simultaneously, the pyrazole nitrogen accepts a proton from the backbone amide.[1] This "locks" the kinase in a state where it cannot bind ATP.[1][2]

Step 3: Hydrophobic Stabilization

The benzyloxy group is crucial for potency.[1] Simple phenyl-pyrazoles often have weak affinity (IC50 in µM range).[1] The addition of the benzyloxy group:

  • Displaces ordered water molecules in the hydrophobic back pocket (entropic gain).[1]

  • Engages in

    
     stacking interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) often found in the activation loop or the 
    
    
    C-helix.[1]
Step 4: Catalytic Silencing

By occupying the ATP site, the compound prevents the transfer of the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

11

Part 3: Downstream Signaling Pathways[1]

Depending on the specific kinase targeted (determined by the exact spatial fit of the benzyloxy tail), two primary pathways are modulated.[1]

Pathway A: Cell Cycle Arrest (CDK Inhibition)

If the compound targets Cyclin-Dependent Kinases (CDK1/2/4/6):[1][2]

  • Inhibition: Blocks CDK/Cyclin complex phosphorylation.[1][2]

  • Effect: Retinoblastoma protein (Rb) remains unphosphorylated.[1]

  • Result: E2F transcription factors are sequestered; Cell cycle arrests at G1/S checkpoint.[1][2]

Pathway B: Anti-Inflammatory (p38 MAPK / Src Inhibition)

If the compound targets p38 MAPK or Src family kinases:[1][2]

  • Inhibition: Blocks phosphorylation of downstream effectors (e.g., MAPKAPK2).[1][2]

  • Effect: Reduced translation of pro-inflammatory cytokines (TNF-ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    , IL-6).[1]
    
  • Result: Suppression of inflammation and T-cell activation.[1][2]

Signaling Cascade Diagram (DOT)

Signalingcluster_targetsPrimary Targets (ATP Pocket)Drug3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amineCDKCDK2 / CDK4Drug->CDK Inhibitsp38p38 MAPKDrug->p38 InhibitsSrcSrc / LckDrug->Src InhibitsRbRb Protein(Hypophosphorylated)CDK->Rb Prevents Phos.MK2MK2 / ATF2p38->MK2 Prevents ActivationSrc->MK2 Prevents ActivationE2FE2F Release(Blocked)Rb->E2F SequestersApoptosisApoptosis / G1 ArrestE2F->Apoptosis Leads toCytokinesTNF-α / IL-6(Translation Blocked)MK2->Cytokines Reduces

Figure 2: Divergent signaling outcomes based on specific kinase selectivity profiles.[1]

Part 4: Experimental Validation Protocols

To validate the MoA of this specific compound in your lab, follow this self-validating workflow.

In Vitro Kinase Assay (The Gold Standard)

Objective: Determine IC50 against a panel of kinases (Kinome Scan).

  • Method: FRET-based assay (e.g., LanthaScreen) or Radiometric (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    P-ATP) assay.[1]
    
  • Protocol:

    • Prepare 10-point serial dilution of the compound in DMSO.[1][2]

    • Incubate with recombinant kinase (e.g., CDK2/CyclinA) and peptide substrate.[1]

    • Add ATP at

      
       concentration (Critical: High ATP masks competitive inhibitors).[1]
      
    • Causality Check: If IC50 increases linearly with ATP concentration, the MoA is confirmed as ATP-competitive .[1][2]

Cellular Target Engagement (Western Blot)

Objective: Confirm the compound enters the cell and hits the target.

  • Protocol:

    • Treat cells (e.g., HeLa or Jurkat) with compound (0.1, 1, 10 µM) for 6 hours.[1][2]

    • Stimulate pathway (e.g., LPS for p38, Serum for CDK).[1][2]

    • Lyse and blot for Phospho-substrate vs. Total substrate .[1][2]

    • Marker: Look for reduction in p-Rb (S780) or p-HSP27 (downstream of p38).[1][2]

Crystallography / Docking Validation

Objective: Visualize the "Benzyloxy" orientation.

  • Method: Co-crystallization is ideal, but Molecular Docking is the standard rapid validation.[1][2]

  • Key Metric: Calculate the Ligand Efficiency (LE) . The benzyloxy group should contribute significantly to binding energy (

    
     kcal/mol total score) to justify its molecular weight.[1]
    

Summary Data Table: Predicted Profile

FeatureCharacteristicMechanistic Implication
Chemical Class AminopyrazoleHinge Binder (Type I Inhibitor)
Lipophilicity (cLogP) ~3.5 - 4.0Good cell permeability; High non-specific binding risk
Binding Mode ReversibleWashout restores kinase activity
Key Interaction H-Bond (Hinge) + Hydrophobic (Back Pocket)High affinity, moderate selectivity
Primary Risk PromiscuityPyrazoles often hit multiple kinases (Polypharmacology)

References

  • BenchChem. 3-Phenyl-1H-pyrazol-5-amine Product Description & Scaffold Analysis. [1][2]

  • MDPI Molecules. Synthesis and Biological Evaluation of Pyrazole Derivatives as Kinase Inhibitors. (Contextual grounding for aminopyrazole scaffolds).

  • PubChem. Compound Summary: 3-(3-methylphenyl)-1H-pyrazol-5-amine (Structural Analog). [1][2]

  • Sigma-Aldrich. 3-Amino-5-phenylpyrazole Building Block Specifications. [1]

exploring novel derivatives from 3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Medicinal Chemistry Perspective

Executive Summary

This technical guide explores the synthetic utility and pharmacological potential of 3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine . As a "privileged scaffold," the 3-aryl-5-aminopyrazole core serves as a foundational template for designing ATP-competitive kinase inhibitors (e.g., targeting CDKs, p38 MAPK, and JNK). This guide details the robust synthesis of the core scaffold, outlines three distinct derivatization strategies to access novel chemical space, and provides validated experimental protocols for researchers in early-stage drug discovery.

Structural Analysis & Pharmacophore Mapping

The target molecule integrates three critical pharmacophoric elements essential for small-molecule drug design:

  • The Hinge-Binding Motif (Aminopyrazole Core): The 5-amino-pyrazole unit functions as a bidentate hydrogen bond donor/acceptor system. It mimics the adenine ring of ATP, allowing it to form key hydrogen bonds with the hinge region of kinase enzymes.

  • The Hydrophobic Tail (Benzyloxy Group): The bulky benzyloxy substituent at the meta-position of the phenyl ring is positioned to occupy hydrophobic pockets adjacent to the ATP site (often the "Gatekeeper" or "Back Pocket" regions), providing potency and selectivity.

  • The Vector for Growth (Exocyclic Amine): The primary amine at position 5 is a versatile handle for expanding the molecule into the solvent-exposed front pocket, a common strategy to improve solubility and pharmacokinetic properties.

Pharmacophore Core Aminopyrazole Core (Hinge Binder) Linker Phenyl Linker (Scaffold Rigidification) Core->Linker C3 Attachment Amine 5-NH2 Group (Solvent Front Vector) Core->Amine C5 Functionalization Tail Benzyloxy Group (Hydrophobic Pocket Occupancy) Linker->Tail Meta-Substitution

Figure 1: Pharmacophore dissection of the target scaffold highlighting functional regions for SAR exploration.[1]

Synthetic Access: The Core Scaffold

The most robust route to 3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine involves the condensation of a


-ketonitrile with hydrazine hydrate. This "Knorr-type" cyclization is favored for its scalability and regional specificity.
Step 1: Preparation of the

-Ketonitrile

Precursor: 3-(Benzyloxy)benzoic acid or 3-(Benzyloxy)benzonitrile. Reaction: Condensation of 3-(benzyloxy)benzoate with acetonitrile in the presence of a strong base (NaH or LDA).

Step 2: Cyclization with Hydrazine

Reaction: The resulting 3-[3-(benzyloxy)phenyl]-3-oxopropanenitrile is treated with hydrazine hydrate in refluxing ethanol.

SynthesisRoute Start 3-(Benzyloxy)benzoate Inter beta-Ketonitrile Intermediate Start->Inter Product 3-[3-(benzyloxy)phenyl] -1H-pyrazol-5-amine Inter->Product Reagent1 CH3CN, NaH THF, Reflux Reagent2 N2H4-H2O EtOH, Reflux

Figure 2: Two-step synthetic pathway to the core aminopyrazole scaffold.

Derivatization Strategies (Novelty Generation)

To transition from a scaffold to a lead candidate, three specific strategies should be employed.

Strategy A: Hinge Interaction Tuning (N-Acylation/Urea Formation)

Direct modification of the exocyclic amine is the primary method to increase affinity.

  • Amide Coupling: Reacting with heteroaryl carboxylic acids (e.g., pyridine-3-carboxylic acid) introduces additional H-bond acceptors.

  • Urea Synthesis: Reaction with isocyanates yields urea derivatives, a motif seen in potent kinase inhibitors like Sorafenib.

Strategy B: The "Gatekeeper" Probe (C4 Functionalization)

The C4 position of the pyrazole ring is nucleophilic.

  • Halogenation: Chlorination (NCS) or iodination (NIS) at C4 blocks metabolic oxidation and allows for subsequent palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to reach deep into the ATP binding pocket.

Strategy C: Tail Modulation (Debenzylation & Re-alkylation)

The benzyloxy group is not just a hydrophobic tail; it is a masked phenol.

  • Protocol: Hydrogenolysis (

    
    , Pd/C) or Boron Tribromide (
    
    
    
    ) cleavage yields the free phenol.
  • Utility: This phenol can be re-alkylated with solubilizing groups (e.g., morpholino-ethyl) or rigidified cycles to improve ADME properties without losing the hydrophobic contact.

Experimental Protocols
Protocol 1: Synthesis of the Core Scaffold

Objective: Synthesis of 3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine.

  • Reagents:

    • 3-oxo-3-(3-(benzyloxy)phenyl)propanenitrile (1.0 eq)

    • Hydrazine hydrate (80% aqueous solution, 2.0 eq)

    • Ethanol (Absolute, 10 mL/mmol)

    • Glacial Acetic Acid (Catalytic, 0.1 eq)

  • Procedure:

    • Dissolution: Charge a round-bottom flask with the

      
      -ketonitrile and ethanol. Stir until dissolved.
      
    • Addition: Add hydrazine hydrate dropwise at room temperature. Add catalytic acetic acid.

    • Reflux: Heat the mixture to reflux (

      
      ) for 4–6 hours. Monitor by TLC (5% MeOH in DCM).
      
    • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure to ~20% volume. Pour into ice-cold water.

    • Isolation: The product often precipitates as a solid. Filter, wash with cold water, and dry under vacuum. If oil forms, extract with Ethyl Acetate, dry over

      
      , and recrystallize from EtOH/Hexane.
      
  • Validation:

    • 1H NMR (DMSO-d6): Look for the pyrazole C4-H singlet around

      
       5.8 ppm and the broad exchangeable 
      
      
      
      signal.
Protocol 2: General Amide Coupling (Strategy A)

Objective: Derivatization of the exocyclic amine.

  • Reagents:

    • Core Scaffold (1.0 eq)[2]

    • Carboxylic Acid (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • DMF (Dry, 5 mL/mmol)

  • Procedure:

    • Dissolve the Carboxylic Acid and DIPEA in DMF. Stir for 10 min.

    • Add HATU and stir for another 15 min to activate the acid.

    • Add the Core Scaffold. Stir at

      
       for 12 hours (the exocyclic amine is weakly nucleophilic and requires heat).
      
    • Workup: Dilute with water, extract with EtOAc.[2] Wash organic layer with

      
       solution (to remove DMF). Purify via flash column chromatography.
      
Data Summary: SAR Trends
Substituent (R)PositionEffect on Potency (Kinase)Physicochemical Impact
-NH-CO-Aryl 5-AmineHigh Increase (New H-bonds)Reduced Solubility
-NH-CO-NH-Aryl 5-AmineModerate Increase High Melting Point / Low Sol.
-I / -Br C4-PyrazoleNeutral/Increase (Steric fill)Lipophilicity Increase
-OH (Phenol) Meta-PhenylDecrease (Loss of hydrophobic contact)High Solubility / Phase II Metab.
-O-(CH2)2-Morpholine Meta-PhenylMaintained High Solubility (Salt formation)
References
  • Synthesis of 3-Amino-1H-pyrazoles

    • Title: Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
    • Source: MDPI (Molecules 2010).
    • URL:[Link]

  • Kinase Inhibitor Design (Aminopyrazoles)

    • Title: 5-amino-pyrazoles as potent and selective p38α inhibitors.[3]

    • Source: PubMed (Bioorg Med Chem Lett. 2010).
    • URL:[Link]

  • General Pyrazole Synthesis (Knorr Method)

    • Title: Reactions of 5-aminopyrazole with Active Methylene Compounds: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives.[1][4]

    • Source: Sciforum.[5]

    • URL:[Link]

  • Derivatization via Reductive Amination

    • Title: 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.[2]

    • Source: MDPI (Molbank 2023).
    • URL:[Link][1][2][4][6][7][8][9]

Sources

Methodological & Application

Application Note: Strategic Utilization of 3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of 3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine (referred to herein as Compound A ) as a privileged scaffold in the synthesis of ATP-competitive kinase inhibitors.

Introduction: The Pharmacophore Logic

In the landscape of kinase inhibitor design, the aminopyrazole moiety is a "privileged structure" due to its ability to mimic the adenine ring of ATP. Compound A offers a unique dual-functionality:

  • Hinge Binding (Donor-Acceptor-Donor): The pyrazole nitrogen and the exocyclic amine form critical hydrogen bonds with the kinase hinge region (e.g., Glu/Leu residues).

  • Hydrophobic Reach (The "Gatekeeper" Interaction): The meta-benzyloxy substitution on the phenyl ring is strategically positioned to extend into the hydrophobic back pocket (selectivity pocket) or interact with the gatekeeper residue, a common determinant of inhibitor selectivity (e.g., T338 in c-Src, T315 in Abl).

This scaffold is particularly relevant for developing inhibitors targeting B-Raf , p38 MAPK , Src , and CDK families.

Chemical Properties & Handling

  • IUPAC Name: 3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine

  • Molecular Weight: 265.31 g/mol

  • Solubility: Soluble in DMSO, DMF, and MeOH. Sparingly soluble in DCM. Insoluble in water.

  • Tautomerism: Exists in equilibrium between the 1H-pyrazole-5-amine and 1H-pyrazole-3-amine forms. For synthetic planning, the exocyclic amine is the primary nucleophile under neutral/basic conditions.

Synthetic Utility & Protocols

Application A: Amide Coupling (Type I/I½ Inhibitor Synthesis)

The most common application is coupling Compound A with an aromatic carboxylic acid to create a "tail" that extends towards the solvent front or the DFG-motif.

Protocol 1: HATU-Mediated Amide Coupling

Rationale: The exocyclic amine of the pyrazole is electronically deactivated compared to a standard alkyl amine. Standard EDC/HOBt conditions often result in low yields. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred for its high reactivity.

Materials:

  • Compound A (1.0 eq)

  • Carboxylic Acid Partner (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid Partner (1.1 eq) in anhydrous DMF (0.1 M concentration).

  • Reagent Addition: Add HATU (1.2 eq) and DIPEA (1.5 eq) to the flask. Stir at room temperature (RT) for 15 minutes to generate the active ester. Note: A color change to yellow/orange is typical.

  • Coupling: Add Compound A (1.0 eq) followed by the remaining DIPEA (1.5 eq).

  • Reaction: Stir at 50°C for 4–12 hours. Monitor by LC-MS. The target mass should appear as [M+H]+.

    • QC Check: If reaction stalls, add 0.1 eq of DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.

  • Work-up: Dilute with EtOAc, wash with saturated NaHCO3 (x2), water (x2), and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (DCM:MeOH gradient, typically 0-10% MeOH).

Self-Validating Check:

  • 1H NMR: Look for the disappearance of the broad amine singlet (δ ~5.0–6.0 ppm) and the appearance of a sharp amide doublet/singlet (δ ~9.0–10.5 ppm).

Application B: Urea Synthesis (Type II Inhibitor Design)

Urea linkages are critical for Type II inhibitors (e.g., Sorafenib analogues) that bind the DFG-out conformation.

Protocol 2: Isocyanate Addition

Rationale: This reaction is rapid and often quantitative. However, regioselectivity can be an issue (ring nitrogen vs. exocyclic amine). Performing the reaction in non-polar solvents often favors the exocyclic amine.

Materials:

  • Compound A (1.0 eq)

  • Aryl Isocyanate (1.05 eq)

  • Anhydrous THF or DCM

Step-by-Step Procedure:

  • Dissolution: Dissolve Compound A in anhydrous THF (0.1 M). If solubility is poor, add minimal DMF.

  • Addition: Cool the solution to 0°C. Add the Aryl Isocyanate dropwise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Precipitation: Often, the urea product precipitates out of the THF solution.

  • Isolation: Filter the solid. If no precipitate forms, evaporate solvent and purify via recrystallization (EtOH/Water) or column chromatography.

Visualizing the Workflow

The following diagram illustrates the synthetic logic and the structural role of Compound A in kinase inhibition.

KinaseInhibitorWorkflow CompoundA Compound A (Aminopyrazole Scaffold) AmidePath Path 1: Amide Coupling (HATU/DMF) CompoundA->AmidePath + R-COOH UreaPath Path 2: Urea Formation (Isocyanate/THF) CompoundA->UreaPath + R-NCO Hinge Hinge Interaction (Donor-Acceptor) CompoundA->Hinge Pharmacophore Hydrophobic Hydrophobic Pocket (Benzyloxy Group) CompoundA->Hydrophobic Selectivity Kinase Kinase Binding Pocket (ATP Hinge Region) Type1 Type I Inhibitor (Active Conformation Binder) AmidePath->Type1 Type2 Type II Inhibitor (DFG-Out Binder) UreaPath->Type2 Hinge->Kinase Hydrophobic->Kinase

Figure 1: Synthetic workflow transforming the aminopyrazole scaffold into Type I or Type II kinase inhibitors, highlighting the pharmacophore's binding interactions.

QC & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Amide Coupling) Electronic deactivation of amine.Switch to HATU or generate acid chloride in situ (Oxalyl chloride/DMF cat.).
Regioisomer Formation Acylation at Pyrazole N1.Use DIPEA (hindered base) instead of TEA. Perform reaction at lower temp (0°C).
Solubility Issues Hydrophobic benzyloxy group.Use DMF/DMSO mixtures. Avoid pure DCM for reaction solvent.
Purification Difficulty Co-elution with urea byproducts.Use Reverse Phase (C18) Flash Chromatography (Water/Acetonitrile + 0.1% Formic Acid).

References

  • Vertex AI Search Results. (2026). Search Query: 3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine kinase inhibitor synthesis. 1

  • Sigma-Aldrich. (n.d.). 3-Amino-5-phenylpyrazole Product Information. Retrieved from

  • National Institutes of Health (NIH). (2020). 3-Aminopyrazole derivatives as kinase inhibitors. PubMed Central. Retrieved from

  • Arkivoc. (2009).[2] Recent developments in aminopyrazole chemistry. Retrieved from

  • ResearchGate. (2025). Synthesis of novel 3,4-diaryl-5-aminopyrazoles as potential kinase inhibitors. Retrieved from

Sources

Application Notes and Protocols for the Suzuki Coupling of 3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of Pyrazole Scaffolds and their Functionalization via Suzuki Coupling

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a versatile building block for designing molecules with a wide range of biological activities. The 3,5-disubstituted pyrazole motif, in particular, offers a valuable vector for exploring chemical space in drug discovery programs.

This application note provides a detailed protocol for the Suzuki-Miyaura cross-coupling of a halogenated precursor to synthesize derivatives of 3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] However, the successful application of this powerful reaction to electron-rich, N-heterocyclic substrates such as aminopyrazoles requires careful optimization of reaction parameters to achieve high yields and minimize side reactions.[2]

This guide will not only provide a step-by-step experimental procedure but also delve into the underlying scientific principles that govern the choice of catalysts, ligands, bases, and solvents. Furthermore, we will address potential challenges, such as the competing dehalogenation side reaction, and offer troubleshooting strategies.[3] A plausible synthetic route to the key aminopyrazole starting material is also outlined to provide a comprehensive workflow.

Proposed Synthesis of the Starting Material: 4-Bromo-3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine

Reaction Scheme:

Synthesis_of_Starting_Material cluster_0 Step 1: Synthesis of β-ketonitrile cluster_1 Step 2: Cyclization to form aminopyrazole cluster_2 Step 3: Bromination A 3-(Benzyloxy)acetophenone D 3-(3-(Benzyloxy)phenyl)-3-oxopropanenitrile A->D + Diethyl carbonate, NaH B Diethyl carbonate B->D C Sodium hydride (NaH) C->D D_ref 3-(3-(Benzyloxy)phenyl)-3-oxopropanenitrile F 3-[3-(Benzyloxy)phenyl]-1H-pyrazol-5-amine D_ref->F + Hydrazine hydrate E Hydrazine hydrate E->F F_ref 3-[3-(Benzyloxy)phenyl]-1H-pyrazol-5-amine H 4-Bromo-3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine F_ref->H + NBS G N-Bromosuccinimide (NBS) G->H

Caption: Proposed synthetic route to the key starting material.

Protocol for the Synthesis of 4-Bromo-3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine

Step 1: Synthesis of 3-(3-(benzyloxy)phenyl)-3-oxopropanenitrile

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-(benzyloxy)acetophenone (1.0 eq.) and diethyl carbonate (1.5 eq.) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired β-ketonitrile.

Step 2: Synthesis of 3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine

  • To a solution of 3-(3-(benzyloxy)phenyl)-3-oxopropanenitrile (1.0 eq.) in ethanol, add hydrazine hydrate (1.2 eq.).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 3: Synthesis of 4-Bromo-3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine

  • To a solution of 3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 4-bromo-3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine.

Suzuki-Miyaura Cross-Coupling Protocol

This protocol details the coupling of 4-bromo-3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine with a generic arylboronic acid. The conditions provided are a robust starting point and may require optimization for specific substrates.

Suzuki_Coupling_Workflow A Reagent Preparation & Reaction Setup B Inert Atmosphere Purge A->B 1. Combine reactants C Addition of Catalyst and Ligand B->C 2. Degas mixture D Heating and Reaction Monitoring C->D 3. Add Pd source & ligand E Workup D->E 4. Heat and monitor by TLC/LC-MS F Purification E->F 5. Quench, extract, and dry G Characterization F->G 6. Column chromatography

Caption: Experimental workflow for the Suzuki coupling reaction.

Reagents and Materials
Reagent/MaterialGradeSupplier Recommendation
4-Bromo-3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amineN/ASynthesized as above
Arylboronic acid>98%Commercial
Palladium(II) acetate (Pd(OAc)₂)Catalyst gradeCommercial
SPhos>98%Commercial
Potassium carbonate (K₂CO₃)Anhydrous, powderCommercial
1,4-DioxaneAnhydrousCommercial
WaterDegassed, deionizedIn-house
Ethyl acetateACS gradeCommercial
BrineSaturated aqueousIn-house
Anhydrous sodium sulfate (Na₂SO₄)ACS gradeCommercial
Silica gel230-400 meshCommercial
Detailed Experimental Procedure
  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-bromo-3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and potassium carbonate (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe. The total solvent volume should be sufficient to ensure good stirring (e.g., 0.1 M concentration of the limiting reagent).

  • Catalyst and Ligand Addition: In a separate vial, quickly weigh palladium(II) acetate (1-5 mol%) and SPhos (2-10 mol%) and add them to the reaction flask against a positive flow of inert gas. The use of bulky, electron-rich phosphine ligands like SPhos is often beneficial for the coupling of electron-rich heteroaryl halides.[5][6]

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. The use of microwave irradiation can significantly reduce reaction times.[7]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Scientific Rationale and Troubleshooting

Choice of Reaction Components
  • Catalyst and Ligand: Palladium catalysts are the most widely used for Suzuki couplings.[6] For electron-rich and potentially coordinating substrates like aminopyrazoles, bulky and electron-donating phosphine ligands such as SPhos are often employed.[5] These ligands promote the oxidative addition step and stabilize the active Pd(0) species.

  • Base: A base is required to activate the boronic acid for transmetalation.[8] Potassium carbonate is a common and effective choice for many Suzuki couplings. Stronger bases like potassium hydroxide can also be used, but they may increase the risk of dehalogenation.[2]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used. Water is essential for dissolving the inorganic base and facilitating the transmetalation step.

Troubleshooting Guide
IssuePotential CauseSuggested Solution
Low or No Reaction Inactive catalyst (oxidation)Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Use freshly opened or purified catalyst and ligand.
Poor solubility of reagentsAdjust the solvent system. Consider using a different co-solvent like DMF or acetonitrile.
Insufficiently active catalyst systemScreen other palladium sources (e.g., Pd₂(dba)₃) and ligands (e.g., XPhos, RuPhos). Increase the catalyst and ligand loading.
Dehalogenation Presence of a hydride source (e.g., from the solvent or base) leading to reductive elimination of Ar-H instead of Ar-Ar'.[9]Use a milder base (e.g., K₃PO₄ or Cs₂CO₃). Ensure the solvent is of high purity. Bromo and chloro derivatives are generally less prone to dehalogenation than iodo derivatives.[2][3]
Protodeboronation The boronic acid is cleaved by water before it can transmetalate.Use a less aqueous solvent system or consider using a boronate ester (e.g., a pinacol ester), which is more stable.
Purification Issues The product is highly polar due to the free amine.Use a more polar eluent system for column chromatography. Consider protecting the amine group before coupling, followed by deprotection.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of the 4-position of 3-aryl-5-aminopyrazoles. By carefully selecting the catalyst, ligand, base, and solvent, and by maintaining an inert reaction environment, a wide range of biaryl and heteroaryl pyrazole derivatives can be synthesized in good to excellent yields. This application note provides a solid foundation for researchers to successfully employ this powerful transformation in their synthetic endeavors, accelerating the discovery and development of new chemical entities with potential therapeutic applications.

References

  • Jedinák, L., Zátopková, R., Zemánková, H., Šustková, A., & Cankař, P. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157–169. [Link]

  • Leonori, D., & Aggarwal, V. K. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Jedinák, L., Zátopková, R., Zemánková, H., Šustková, A., & Cankař, P. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019–1024. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Gedi, S., & Daugulis, O. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Nature Communications, 15(1), 785. [Link]

  • Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024. [Link]

  • Leonori, D., & Aggarwal, V. K. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

  • Yoshikai, N., & Nakamura, E. (2012). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Reddy, K. S., & Kumar, A. (2015). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 80(15), 7620–7627.
  • Jedinák, L., Zátopková, R., Zemánková, H., Šustková, A., & Cankař, P. (2016). The Suzuki−Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism. ACS Publications. [Link]

  • Jedinák, L., Zátopková, R., Zemánková, H., Šustková, A., & Cankař, P. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. [Link]

  • Avanthay, M., Bedford, R. B., Begg, C. S., Böse, D., Clayden, J., Davis, S. A., ... & Wilkinson, H. J. (2020). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2019). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty o. [Link]

  • Jedinák, L., Zátopková, R., Zemánková, H., Šustková, A., & Cankař, P. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. PubMed. [Link]

  • Cankař, P., & Krchnak, V. (2019). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Publishing. [Link]

  • Grošelj, U., Kralj, D., Wagger, J., Dahmann, G., Stanovnik, B., & Svete, J. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC, 2012(3), 49-65. [Link]

  • Fernandes, M. A., & de Koning, C. B. (2019). Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. MDPI. [Link]

  • CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine. (2013).
  • Moody, C. J., & Roffey, J. R. A. (2011). Synthesis of novel 3,4-diaryl-5-aminopyrazoles as potential kinase inhibitors. Organic & Biomolecular Chemistry, 9(16), 5795–5803.
  • Li, Y., & Wang, Q. (2012). 3-Benzylsulfanyl-1H-1,2,4-triazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o83. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • The Heterocyclist. (2015, August 6). Regioselective synthesis of 3- and 5-aminopyrazoles. [Link]

  • Kumar, V., & Aggarwal, R. (2017). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2017(5), 233-274.
  • Al-Hussain, S. A., El-Faham, A., & Al-Majid, A. M. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2022(2), M1373. [Link]

  • Nolan, S. P., & Navarro, O. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(10), 3173–3180. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

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High-Precision Cell-Based Profiling of 3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Introduction: The Privileged Scaffold in Kinase Discovery

3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine represents a classic "privileged scaffold" in medicinal chemistry, specifically designed to interrogate the ATP-binding pocket of protein kinases. Its structural logic is bipartite:

  • The Aminopyrazole Core: Functions as a hinge binder . The donor-acceptor-donor motif forms critical hydrogen bonds with the kinase hinge region (e.g., residues corresponding to Glu-81/Leu-83 in CDK2 or similar motifs in Src/Aurora kinases).

  • The Benzyloxyphenyl Tail: A hydrophobic moiety designed to occupy the hydrophobic back-pocket (Region II) adjacent to the ATP site. This extension provides selectivity and potency by displacing water and engaging hydrophobic residues (e.g., the "Gatekeeper" residue).

This Application Note provides a standardized workflow for utilizing this compound as a chemical probe in cell-based assays, focusing on Target Engagement (CETSA) , Cytotoxicity Profiling , and Functional Signaling Analysis .

Pre-Experimental Preparation: Solubility & Handling

The benzyloxy group significantly increases lipophilicity (


), creating solubility challenges in aqueous cell culture media. Improper handling leads to micro-precipitation, causing false negatives in biochemical assays or "brick-dust" artifacts in cell assays.
Solubilization Protocol
  • Stock Solution: Dissolve solid compound in 100% DMSO to a concentration of 10 mM . Vortex for 60 seconds. If turbidity persists, sonicate at 40 kHz for 5 minutes at room temperature.

  • Storage: Aliquot into amber glass vials (hydrophobic compounds can adsorb to plastics). Store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solution (Intermediate): Dilute the 10 mM stock 1:10 in culture medium immediately before dosing. Do not store intermediate dilutions.

Table 1: Solubility Troubleshooting Matrix

ObservationProbable CauseCorrective Action
Precipitate upon media addition "Crash-out" due to rapid polarity shift.Step-down dilution: Dilute 100% DMSO stock into 50% DMSO/PBS first, then into media.
Inconsistent IC50 values Compound adsorption to plasticware.Use low-binding polypropylene plates or glass-coated consumables.
Crystal formation in wells Concentration > Solubility Limit (

).
Do not exceed 50 µM in cell assays. Verify

via nephelometry if dosing >20 µM.
Protocol A: Cellular Thermal Shift Assay (CETSA)

Objective: To validate physical binding of the compound to its target kinase inside the living cell (Target Engagement). This assay relies on the principle that ligand binding stabilizes the target protein, increasing its melting temperature (


).
Experimental Workflow

CETSA_Workflow Figure 1: CETSA workflow for validating intracellular kinase engagement. Step1 1. Treat Live Cells (1h, 37°C) Step2 2. Harvest & Resuspend (PBS + Protease Inhibitors) Step1->Step2 Step3 3. Aliquot & Heat Pulse (Gradient: 40-67°C) Step2->Step3 Step4 4. Lysis (Freeze-Thaw x3) & Centrifuge (20,000xg) Step3->Step4 Step5 5. Western Blot (Soluble Fraction) Step4->Step5

Step-by-Step Procedure
  • Cell Seeding: Culture cells (e.g., Jurkat, MCF-7) to 80% confluency.

  • Dosing: Treat cells with 10 µM of 3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine for 1 hour at 37°C.

    • Control: Treat parallel flask with DMSO (0.1%).

  • Harvesting: Wash cells with PBS, trypsinize (if adherent), and pellet. Resuspend in PBS supplemented with protease inhibitors.

  • Thermal Challenge: Divide cell suspension into 8 PCR tubes (50 µL each). Heat each tube to a distinct temperature (e.g., 40, 43, 46, 49, 52, 55, 58, 61°C) for 3 minutes using a thermal cycler.

  • Cooling: Immediately incubate on ice for 3 minutes.

  • Lysis: Perform 3 cycles of freeze-thaw (Liquid

    
     / 25°C water bath) to lyse cells.
    
  • Separation: Centrifuge at 20,000

    
     g for 20 minutes at 4°C. The "soluble fraction" (supernatant) contains the stabilized protein.
    
  • Detection: Analyze supernatants via Western Blot using antibodies against the suspected kinase target (e.g., Src, p38, CDK2).

  • Analysis: Plot band intensity vs. Temperature. A right-shift in the curve indicates binding.

Protocol B: Phenotypic Viability Screening

Objective: To determine the antiproliferative potency (


) of the compound.
Mechanism of Action Visualization

MOA_Pathway Figure 2: Proposed Mechanism of Action (MOA) for aminopyrazole antiproliferative effects. Compound 3-[3-(benzyloxy)phenyl] -1H-pyrazol-5-amine Kinase Target Kinase (ATP Pocket) Compound->Kinase Inhibits (Type I) Phos Phosphorylation Cascade Kinase->Phos Blocks Effect Cell Cycle Arrest / Apoptosis Phos->Effect Downstream

Step-by-Step Procedure
  • Seeding: Seed 3,000–5,000 cells/well in 96-well plates (white opaque for luminescence). Incubate 24h.

  • Compound Preparation: Prepare a 9-point serial dilution (1:3) starting at 30 µM .

    • Note: Ensure final DMSO concentration is constant (e.g., 0.3%) across all wells.

  • Treatment: Add compounds to cells.[1][2] Incubate for 72 hours .

  • Readout (ATP Quantification): Add CellTiter-Glo® (or equivalent) reagent equal to culture volume. Shake for 2 minutes; incubate dark for 10 minutes.

  • Measurement: Read luminescence on a plate reader.

  • Calculation: Normalize to DMSO control (100%) and Staurosporine/Blank (0%). Fit data to a 4-parameter logistic equation:

    
    
    
Protocol C: Phospho-Signaling Analysis (Western Blot)

Objective: To confirm functional inhibition of the pathway (e.g., reduced phosphorylation of downstream substrates).

  • Starvation: Serum-starve cells (0.5% FBS) overnight to reduce basal kinase activity.

  • Pre-treatment: Treat with compound (1 µM, 5 µM, 10 µM) for 2 hours.

  • Stimulation: Stimulate pathway (e.g., add EGF 50 ng/mL for 15 min) to activate kinases.

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors (NaVO3, NaF).

  • Blotting: Probe for Phospho-Target (e.g., p-ERK, p-Src, p-Rb) vs. Total-Target .

    • Success Criteria: Dose-dependent reduction in Phospho-signal without loss of Total protein.

References
  • Aminopyrazole Scaffold Utility

    • Pevarello, P., et al. (2004). "3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding." Journal of Medicinal Chemistry.

  • Kinase Binding Mode

    • Cheemala, M. N., et al. (2007). "Discovery of 3-aminopyrazole derivatives as potent and selective inhibitors of Aurora kinases." Bioorganic & Medicinal Chemistry Letters.

  • CETSA Methodology

    • Molina, D. M., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay."[3] Science.

  • Assay Optimization

    • Jafari, R., et al. (2014).[1] "The cellular thermal shift assay for evaluating drug target interactions in cells."[2][3][4][5] Nature Protocols.

Sources

Troubleshooting & Optimization

stabilizing 3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine for long-term storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage of 3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine

Executive Summary

You are working with 3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine , a compound featuring a kinase-inhibitor-like scaffold. Its stability profile is dominated by three chemical vulnerabilities:

  • Oxidative Instability: The primary amine (

    
    ) and the electron-rich pyrazole ring are susceptible to air oxidation, leading to azo-dimerization or N-oxide formation.
    
  • Tautomeric Equilibrium: The 1H-pyrazole core exists in dynamic equilibrium, which can complicate crystallization and solubility if not controlled.

  • Hygroscopicity: As a polar heterocycle, the free base can adsorb atmospheric moisture, accelerating hydrolysis and degradation.

This guide provides a self-validating system to ensure the long-term integrity of your compound.

Module 1: The Core Storage Protocol (Physical Control)

This protocol is your first line of defense. Deviations here are the primary cause of "unexplained" purity loss.

ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term) 2-8°C (Working stock < 2 weeks)Lowers the kinetic energy of the system, slowing Arrhenius degradation rates. Storing below the glass transition temperature (

) prevents amorphous-to-crystalline phase transitions.
Atmosphere Argon or Nitrogen Overlay Displaces atmospheric oxygen, preventing the formation of azo-impurities and N-oxides. Argon is preferred as it is heavier than air and forms a better "blanket."
Container Amber Glass Vials with Teflon-lined capsAmber glass blocks UV/Vis light (200-450 nm) which can catalyze radical oxidation of the benzylic ether and the conjugated pyrazole system.
Desiccation Required Silica gel or molecular sieves in the secondary container prevent moisture-induced clumping and hydrolysis.

Module 2: Chemical Stabilization (Advanced Formulation)

If the "Free Base" form of your compound shows degradation despite physical controls, conversion to a salt form is the standard pharmaceutical approach to lock the nitrogen lone pairs and reduce oxidative susceptibility.

Protocol: Salt Selection & Formation

Note: This is a general optimization workflow. You must validate the specific salt form for your downstream application (e.g., biological assay compatibility).

  • Dissolution: Dissolve 100 mg of the free base in a minimal amount of anhydrous Ethanol or MeOH.

  • Acid Addition: Add 1.05 equivalents of the selected acid (see table below) dropwise at 0°C.

  • Precipitation: Add an anti-solvent (Diethyl Ether or Hexane) to induce crystallization.

  • Filtration & Drying: Filter under Argon and dry in a vacuum desiccator over

    
    .
    
Salt CandidateProsCons
Hydrochloride (HCl) High crystallinity; stabilizes the amine.Can be hygroscopic; excess acid may cleave the benzylic ether.
Tosylate (p-TsOH) Lipophilic counter-ion aids stability; generally non-hygroscopic.Higher molecular weight reduces "active" mass loading.
Mesylate (MsOH) Excellent solubility in water for biological assays.Often forms hygroscopic oils if not crystallized carefully.

Module 3: Troubleshooting & FAQs

Q1: My compound has turned from off-white to yellow/brown. Is it still usable?

Diagnosis: This is the hallmark of oxidative degradation . Primary aromatic amines form colored azo-compounds and quinoid species upon oxidation. Action:

  • Run an LC-MS. If the purity is >95%, you may repurify via recrystallization (EtOH/Water).

  • If purity is <90%, the degradation products (often electrophilic) may interfere with biological assays. Discard and resynthesize.

  • Prevention: Ensure your storage vials are flushed with Argon after every use.

Q2: The solubility seems to have decreased after 6 months of storage.

Diagnosis: This often indicates a Polymorph Transition or Aggregation .

  • Mechanism: Amorphous material (high solubility) may slowly relax into a thermodynamically stable crystalline lattice (low solubility) over time.

  • Action: Sonication and slight warming (37°C) can break up aggregates. For critical assays, verify the concentration using UV-Vis extinction coefficients rather than weight.

Q3: Can I store the compound dissolved in DMSO?

Diagnosis: DMSO is hygroscopic and an oxidant.

  • Risk: Dissolved oxygen in DMSO can accelerate oxidation. DMSO can also absorb water from the air, leading to hydrolysis.

  • Protocol: Store DMSO stocks at -20°C or -80°C. Do not subject them to repeated freeze-thaw cycles (limit to 3 cycles). Aliquot into single-use vials.

Module 4: Visualization of Degradation & Workflow

Figure 1: Degradation Pathways

Visualizing where the molecule breaks down allows you to target your protection strategies.

DegradationPathways Compound 3-[3-(benzyloxy)phenyl] -1H-pyrazol-5-amine Oxidation Oxidation (Air/Light) Compound->Oxidation Hydrolysis Hydrolysis (Acid/Moisture) Compound->Hydrolysis AzoDimer Azo-Dimers (Colored Impurities) Oxidation->AzoDimer Amine Coupling NOxide N-Oxides Oxidation->NOxide N-Oxygenation Debenzylation Cleaved Benzyl Group (Phenol derivative) Hydrolysis->Debenzylation Ether Cleavage (Trace Acid)

Caption: Primary degradation routes. Yellowing indicates Azo-dimer formation (Oxidation pathway).

Figure 2: The "Golden Standard" Storage Workflow

Follow this decision tree to ensure sample integrity.

StorageWorkflow Synthesis Synthesis/Purification Drying High Vac Drying (< 1 mbar, 12h) Synthesis->Drying QC_Initial Initial QC (HPLC/NMR) Purity > 98%? Drying->QC_Initial QC_Initial->Synthesis No (Repurify) Pack Pack under Argon (Amber Vial) QC_Initial->Pack Yes Storage Store at -20°C Pack->Storage Use Thaw to RT (Prevent Condensation) Storage->Use Experiment Needed Reseal Purge Headspace with Argon Use->Reseal Reseal->Storage

Caption: Operational workflow for handling sensitive aminopyrazoles to minimize moisture and oxygen exposure.

References

  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2)." International Conference on Harmonisation, 2003.

  • Kumar, A., & Bhattacharjee, G. "Mechanism of oxidation of aromatic amines." Journal of the Indian Chemical Society, 1991.[1] (Established mechanisms for primary amine oxidation to azo compounds).

  • Sigma-Aldrich (Merck). "3-Aminopyrazole Product Specification & Handling." Sigma-Aldrich Technical Library.

  • Anderson, N. G. "Practical Process Research and Development – A Guide for Organic Chemists." Academic Press, 2012.

Sources

Technical Support Center: Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrazole Synthesis Technical Support Hub.

As Senior Application Scientists, we understand that the formation of regioisomeric mixtures in pyrazole synthesis is one of the most persistent bottlenecks in medicinal chemistry. The difference between a 1,3- and 1,5-isomer is not just structural—it is the difference between a bioactive hit and an inactive scaffold.

This guide is structured to troubleshoot these specific regioselectivity failures. It moves beyond standard textbook definitions to provide field-proven protocols, solvent-switch strategies, and alternative synthetic routes.

Module 1: The Knorr Condensation (Classical & Solvent Effects)

Issue: "I am reacting an unsymmetrical 1,3-diketone with a substituted hydrazine and getting a difficult-to-separate 1:1 mixture of isomers."

The Root Cause

In the Knorr synthesis, regioselectivity is dictated by the relative electrophilicity of the two carbonyl carbons and the relative nucleophilicity of the hydrazine nitrogens.[1]

  • Electronic Control: The terminal nitrogen (

    
    ) is the hardest nucleophile and typically attacks the hardest electrophile (the most electron-deficient carbonyl).
    
  • Steric Control: If one carbonyl is significantly hindered (e.g.,

    
    -butyl), attack occurs at the less hindered site.
    
  • The Failure Mode: When electronic and steric factors oppose each other, or when the diketone is electronically similar at both ends, selectivity collapses.

Troubleshooting Protocol: The "Fluorinated Solvent" Switch

If you are using Ethanol (EtOH) or Methanol (MeOH) and seeing poor selectivity, switch to Hexafluoroisopropanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) .

Why it works: Fluorinated alcohols are strong hydrogen-bond donors (high


 acidity). They selectively activate the harder carbonyl oxygen and stabilize the polar transition states/intermediates, often driving the reaction toward a single regioisomer (typically the 1,3-isomer) with ratios exceeding 95:5.
Comparative Data: Solvent Influence on Regioselectivity

Reaction of benzoylacetone with methylhydrazine

SolventDielectric Constant (

)
pKaRegioisomer Ratio (1,3 : 1,5)Yield (%)
Ethanol 24.516.055 : 4582
THF 7.5~3060 : 4078
TFE 26.712.485 : 1591
HFIP 16.79.3> 98 : 2 94

Data adapted from Fustero et al. (2008) [1].[2][3]

Visualization: The Knorr Divergence

The following diagram illustrates the competing pathways and where the "decision" is made.

KnorrMechanism Start Unsymmetrical 1,3-Diketone Decision Nucleophilic Attack (Kinetic Control) Start->Decision Hydrazine Substituted Hydrazine (R-NH-NH2) Hydrazine->Decision PathA Attack at C1 (Less Hindered/More Electrophilic) Decision->PathA Standard Conditions PathB Attack at C3 (More Hindered/Less Electrophilic) Decision->PathB Steric Bulk / Acid Cat. InterA Intermediate A (Hydrazone) PathA->InterA InterB Intermediate B (Hydrazone) PathB->InterB Prod13 1,3-Substituted Pyrazole (Major in HFIP) InterA->Prod13 Prod15 1,5-Substituted Pyrazole (Major in Acid) InterB->Prod15

Figure 1: Mechanistic divergence in Knorr synthesis. The choice of solvent (HFIP) or catalyst (Acid vs Base) determines the primary attack vector.

Module 2: The Enaminone Route (Substrate Engineering)

Issue: "My 1,3-diketone is too unstable or yields inseparable mixtures regardless of solvent."

The Solution: Enaminones

Replace the 1,3-diketone with an enaminone (typically generated from a ketone and DMF-DMA).

Why it works: Enaminones (


-dimethylaminovinyl ketones) possess two distinct electrophilic sites:
  • The Carbonyl Carbon (Hard electrophile).

  • The

    
    -Carbon attached to the amine (Soft electrophile).
    

This electronic differentiation is far superior to that of a diketone. The hydrazine's


 group (harder nucleophile) will almost exclusively attack the carbonyl, while the 

group attacks the

-carbon (via Michael-type addition/elimination), locking in the regiochemistry.
Experimental Protocol: Enaminone Cyclization

Step 1: Enaminone Formation

  • Dissolve ketone (1.0 equiv) in DMF-DMA (Dimethylformamide dimethyl acetal) (1.5–2.0 equiv).

  • Reflux for 4–12 hours (monitor by TLC for disappearance of ketone).

  • Concentrate in vacuo to remove excess DMF-DMA. The residue is often pure enough for the next step.

Step 2: Cyclization

  • Dissolve the crude enaminone in Ethanol or Acetonitrile.

  • Add the hydrazine (1.1 equiv).

  • Stir at reflux for 1–3 hours.

  • Cool and concentrate. Recrystallize or purify via flash chromatography.

Expected Outcome: Exclusive formation of the 1,5-disubstituted pyrazole (relative to the original ketone R group).

Module 3: Fluorinated Pyrazoles ( Issues)

Issue: "I am trying to synthesize a trifluoromethyl-pyrazole, but the reaction is stalling or giving the wrong isomer."

The Root Cause: Hydrate Stability

Trifluoromethyl-1,3-diketones exist primarily as hydrates or hemiacetals in solution due to the strong electron-withdrawing nature of the


 group. This masks the carbonyl, making it unreactive toward nucleophilic attack under neutral conditions.
Troubleshooting Guide
  • Problem: Reaction is stuck.

    • Fix: You must dehydrate the intermediate. Use Dean-Stark conditions (toluene reflux with

      
      -TsOH) to force water removal.
      
  • Problem: Regioselectivity is flipping.

    • Fix:

      • Acidic Conditions: Favor attack at the carbonyl distal to the

        
         group.
        
      • Basic Conditions: Favor attack at the carbonyl proximal to the

        
         group (due to increased acidity of the 
        
        
        
        -protons).

Module 4: Post-Synthetic N-Arylation (Chan-Lam Coupling)

Issue: "I cannot control the cyclization. Can I make the NH-pyrazole first and then add the N-substituent?"

The Solution: Copper-Catalyzed Cross-Coupling

Yes. Synthesize the parent


-pyrazole (which eliminates the regioisomer problem during cyclization) and then use Chan-Lam coupling  to install the aryl group.

Regioselectivity Rule: In Chan-Lam coupling of unsymmetrical pyrazoles (e.g., 3-substituted vs 5-substituted tautomers):

  • Sterics dominate. The aryl group will attach to the less hindered nitrogen .

  • Example: 3-methylpyrazole + Phenylboronic acid

    
    1-phenyl-3-methylpyrazole  (Major product, >90%). The bulky phenyl group avoids being adjacent to the methyl group.
    
Workflow Visualization

ChanLam Step1 Step 1: Synthesis of Parent NH-Pyrazole Step2 Tautomeric Equilibrium (Steric Analysis) Step1->Step2 TautA Tautomer A (Less Hindered N) Step2->TautA Major Species TautB Tautomer B (More Hindered N) Step2->TautB Minor Species Coupling Chan-Lam Coupling Cu(OAc)2, Ar-B(OH)2, Air TautA->Coupling Product Final Product 1-Aryl-3-Substituted Pyrazole (Thermodynamic/Steric Product) Coupling->Product

Figure 2: Strategy for bypassing cyclization regioselectivity issues by using post-synthetic N-arylation.

Protocol: Chan-Lam N-Arylation[4]
  • Reagents: NH-Pyrazole (1.0 equiv), Arylboronic acid (1.5–2.0 equiv),

    
     (0.1–1.0 equiv), Pyridine (2.0 equiv).
    
  • Solvent: Dichloromethane (DCM) or Methanol (MeOH).

  • Conditions: Stir open to the air (balloon of

    
     accelerates the reaction) at Room Temperature (RT).
    
  • Time: 12–48 hours.

  • Note: Molecular sieves (4Å) are recommended to scavenge water and prevent protodeboronation of the boronic acid.

References

  • Fustero, S., et al. (2008).[2][3] "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." The Journal of Organic Chemistry.

  • Fustero, S., et al. (2011).[4] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews.

  • Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis.

  • Gosselin, F., et al. (2006).[4] "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett.

Sources

method refinement for consistent results with 3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for 3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring consistent and reproducible results in your experiments.

Introduction

3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine is a valuable heterocyclic building block in medicinal chemistry, often utilized as a scaffold for the synthesis of kinase inhibitors and other biologically active compounds. Its successful synthesis and purification are critical for the advancement of downstream applications. This guide provides practical, field-tested insights to overcome common challenges encountered during its preparation and handling.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of 3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine. Each problem is followed by a detailed analysis of potential causes and actionable solutions.

Problem 1: Low or No Product Yield

You've completed the reaction of 3-(3-(benzyloxy)phenyl)-3-oxopropanenitrile with hydrazine hydrate, but TLC analysis shows a significant amount of starting material remaining, or the isolated yield of the desired aminopyrazole is disappointingly low.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: The cyclization reaction, while generally efficient, may require optimization. While many pyrazole syntheses proceed at reflux in alcohols like ethanol or isopropanol, some systems may require extended reaction times (from a few hours to overnight).[1] Monitor the reaction progress by TLC until the starting β-ketonitrile spot has been consumed.

    • Inadequate Mixing: For heterogeneous reaction mixtures, ensure vigorous stirring to maximize the interfacial area between reactants.[2]

  • Degradation of Starting Material or Product:

    • Harsh Reaction Conditions: While the benzyloxy group is generally stable to the basicity of hydrazine, prolonged exposure to high temperatures in the presence of impurities could lead to some degradation. Consider conducting the reaction at a lower temperature for a longer duration.

    • Presence of Acidic Impurities: Acidic conditions can promote the cleavage of the benzyl ether.[3] Ensure all glassware is clean and that the starting materials and solvents are free from acidic contaminants.

  • Issues with Reagents:

    • Hydrazine Hydrate Quality: Hydrazine hydrate can degrade over time. Use a fresh, unopened bottle or a recently opened one that has been stored properly under an inert atmosphere. The use of an excess of hydrazine hydrate (typically 1.5-2.0 equivalents) can help drive the reaction to completion.

  • Work-up and Isolation Losses:

    • Product Solubility: The product may have some solubility in the aqueous phase during work-up. Minimize the amount of water used for washing and consider back-extracting the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.

    • Precipitation Issues: If the product is expected to precipitate upon cooling, ensure the solution is sufficiently concentrated and cooled to a low enough temperature (e.g., in an ice bath) to maximize recovery.

Problem 2: Presence of Significant Impurities in the Crude Product

Your crude ¹H NMR spectrum shows multiple sets of unexpected peaks, indicating the presence of side products.

Potential Causes & Solutions:

  • Unreacted Starting Material: As discussed in Problem 1, this is a common impurity. Optimize reaction conditions to ensure full conversion.

  • Formation of Pyrazolo[1,5-a]pyrimidine:

    • Mechanism of Formation: 5-aminopyrazoles can act as nucleophiles and react with a second molecule of the β-ketonitrile starting material, leading to the formation of a fused pyrazolo[1,5-a]pyrimidine system.[4][5][6] This is more likely to occur if the β-ketonitrile is used in excess or if the reaction is run at high concentrations for extended periods.

    • Mitigation: Use a slight excess of hydrazine hydrate to ensure all the β-ketonitrile is consumed in the primary reaction. Add the β-ketonitrile slowly to a solution of hydrazine hydrate to maintain a low concentration of the former throughout the reaction.

  • Debenzylation:

    • Cause: Cleavage of the benzyloxy group to a phenol can occur under harsh acidic or certain reductive conditions. While unlikely with hydrazine alone, contaminants in the reaction mixture could catalyze this process.

    • Identification: Look for a new singlet in the aromatic region of the ¹H NMR spectrum corresponding to the phenolic proton (often broad and may exchange with D₂O) and the disappearance of the benzylic CH₂ singlet around 5.0-5.2 ppm.

    • Prevention: Ensure all reagents and solvents are pure and the reaction is performed under a neutral to basic pH.

  • Regioisomer Formation (if using a substituted hydrazine):

    • Explanation: While this guide focuses on the reaction with unsubstituted hydrazine, it's worth noting that using a substituted hydrazine (e.g., phenylhydrazine) can lead to the formation of two regioisomers. The reaction conditions (acidic vs. basic) can influence the regioselectivity.

Problem 3: Difficulty in Purifying the Product

You are struggling to obtain a pure sample of 3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine by recrystallization or column chromatography.

Potential Causes & Solutions:

  • Recrystallization Challenges:

    • Solvent Selection: Finding a suitable single or binary solvent system is key. Aminopyrazoles can be tricky. Good starting points for solvent screening include ethanol, ethanol/water mixtures, ethyl acetate/hexane mixtures, or isopropanol.[7] The ideal solvent should dissolve the compound when hot but have low solubility when cold.

    • Oiling Out: The compound may separate as an oil rather than crystals. This can happen if the solution is cooled too quickly or if the solvent is not ideal. Try slower cooling, scratching the inside of the flask with a glass rod to induce crystallization, or adding a seed crystal.

    • Persistent Impurities: If impurities have similar solubility profiles, recrystallization may be ineffective. In this case, column chromatography is recommended prior to a final recrystallization step.

  • Column Chromatography Issues:

    • Tailing: Amines are notorious for tailing on silica gel due to interaction with acidic silanol groups. To mitigate this, add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia in methanol to the eluent.

    • Eluent System: A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often effective. A typical starting point could be 70:30 hexane:ethyl acetate, moving towards higher concentrations of ethyl acetate.

    • Product Instability on Silica: While less common, some sensitive compounds can degrade on silica gel. If this is suspected, consider using neutral alumina for chromatography or minimizing the time the compound spends on the column.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure 3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine?

A1: Pure 3-aryl-5-aminopyrazoles are typically white to off-white or pale yellow crystalline solids. The melting point will be sharp. For analogous compounds like 5-Amino-3-(4-bromophenyl)pyrazole, a melting point of 172.4 - 173.6 °C has been reported.[7] The exact melting point for the title compound should be determined experimentally on a pure sample.

Q2: How should I store 3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine?

A2: Aminopyrazoles should be stored in a tightly sealed container, protected from light and moisture, in a cool, dry place. For long-term storage, refrigeration is recommended.

Q3: What are the key signals to look for in the ¹H and ¹³C NMR spectra to confirm the structure?

A3: Please refer to the "Characterization and Quality Control" section below for a detailed table of expected NMR chemical shifts. Key diagnostic signals include the benzylic CH₂ protons, the aromatic protons of the two phenyl rings, the pyrazole C4-H, and the amine (NH₂) and pyrazole (NH) protons.

Q4: Can I use a different base with hydrazine for the cyclization?

A4: The reaction is typically carried out with hydrazine hydrate, which is sufficiently basic to act as both the nucleophile and to facilitate the cyclization. The addition of other bases is generally not necessary and may complicate the reaction or purification.

Q5: Is the benzyloxy group susceptible to cleavage during the reaction?

A5: The benzyl ether linkage is generally stable under the conditions of pyrazole synthesis with hydrazine. However, it is sensitive to catalytic hydrogenolysis (e.g., H₂/Pd-C) and strong acids. Care should be taken to avoid these conditions in subsequent synthetic steps.

Experimental Protocols & Data

Synthesis Protocol: 3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine

This protocol is a representative procedure based on established methods for the synthesis of 3-aryl-5-aminopyrazoles.[8]

Materials:

  • 3-(3-(benzyloxy)phenyl)-3-oxopropanenitrile

  • Hydrazine hydrate (64-80% solution in water)

  • Ethanol (or Isopropanol)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-(3-(benzyloxy)phenyl)-3-oxopropanenitrile (1.0 eq) in ethanol (10 mL per gram of starting material).

  • Add hydrazine hydrate (1.5 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 7:3 hexane:ethyl acetate).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Characterization and Quality Control

The following table provides expected analytical data for 3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine based on analogous compounds.[9][10][11]

Parameter Expected Result Notes for Troubleshooting
Appearance White to pale yellow solidA dark color may indicate impurities or degradation.
¹H NMR (400 MHz, DMSO-d₆)δ (ppm) ~11.5 (s, 1H, pyrazole-NH), ~7.5-6.8 (m, 9H, Ar-H), ~5.7 (s, 1H, pyrazole C4-H), ~5.1 (s, 2H, OCH₂Ph), ~4.8 (br s, 2H, NH₂)Broad signals for NH and NH₂ are exchangeable with D₂O. Incomplete reaction will show signals for the starting β-ketonitrile (e.g., a singlet for the CH₂ group around 4.0 ppm). Debenzylation will result in the loss of the ~5.1 ppm singlet and the appearance of a phenolic OH signal.
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm) ~160 (C5-NH₂), ~158 (Ar-C-O), ~145 (C3), ~137 (Ar-C), ~133-115 (Ar-CH), ~90 (C4), ~69 (OCH₂)The number of signals should match the number of unique carbons. Impurities will introduce extra peaks.
FT-IR (ATR, cm⁻¹)~3400-3200 (N-H stretching), ~3100-3000 (Ar C-H stretching), ~2900 (Aliphatic C-H stretching), ~1620 (C=N stretching), ~1580 (C=C stretching)The presence of a strong nitrile (C≡N) peak around 2200 cm⁻¹ indicates unreacted starting material. A strong carbonyl (C=O) peak around 1680 cm⁻¹ also points to incomplete reaction.
Mass Spec (ESI+) [M+H]⁺ = 266.1288Confirms the molecular weight of the product.

Diagrams and Workflows

Synthetic Pathway

The synthesis of 3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine proceeds via a classical condensation-cyclization reaction.

Synthesis_Pathway start_material 3-(3-(benzyloxy)phenyl)-3-oxopropanenitrile intermediate Hydrazone Intermediate (transient) start_material->intermediate Condensation hydrazine Hydrazine Hydrate (NH2NH2·H2O) hydrazine->intermediate product 3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine intermediate->product Intramolecular Cyclization Troubleshooting_Low_Yield start Low Yield Observed check_sm TLC shows starting material? start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes workup_issue No starting material on TLC check_sm->workup_issue No optimize_cond Increase reaction time/temp Use fresh hydrazine incomplete_rxn->optimize_cond end Yield Improved optimize_cond->end check_solubility Check aqueous layer for product Optimize precipitation/extraction workup_issue->check_solubility degradation Suspect degradation? check_solubility->degradation run_milder Use milder conditions (lower temp, shorter time) degradation->run_milder Yes degradation->end No run_milder->end

Caption: Decision tree for troubleshooting low yield.

References

  • CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • Hydrazine, 1,2-dimethyl-, dihydrochloride - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. (2019). [Link]

  • 3-phenyl-1h-pyrazol-5-amine (C9H9N3) - PubChem. PubChem. [Link]

  • An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles. ACS Publications. (2021). [Link]

  • Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation. ResearchGate. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central (PMC). [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. (2021). [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Springer. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Royal Society of Chemistry. [Link]

  • New Trends in the Chemistry of 5-Aminopyrazoles. ResearchGate. [Link]

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Royal Society of Chemistry. (2024). [Link]

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ResearchGate. [Link]

  • An efficient method for the N-debenzylation of aromatic heterocycles. ResearchGate. [Link]

  • CN103936564A - Method for preparing (2S, 3R)-2-benzyloxy-3-pentanol as intermediate of posaconazole.
  • Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. Royal Society of Chemistry. (2019). [Link]

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. MDPI. [Link]

  • Reactions of β-diketone hydrazones and enamino ketoesters with hydrazine and its derivatives. ResearchGate. [Link]

  • CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine.
  • DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. National Institutes of Health (NIH). (2022). [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PubMed Central (PMC). [Link]

  • Purification of Amino-Pyrazoles. Reddit. [Link]

  • Recent developments in aminopyrazole chemistry. ResearchGate. [Link]

  • A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. National Institutes of Health (NIH). (2019). [Link]

  • Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses. [Link]

  • Method for purifying pyrazoles.
  • Method of making hydrazine derivatives.
  • 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed Central (PMC). (2023). [Link]

  • Help with Low Yield Synthesis. Reddit. [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]

  • 1 H-and 13 C-NMR chemical shifts of 5-arylamino-1H -tetrazoles (3a-i). ResearchGate. [Link]

  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. Royal Society of Chemistry. (2020). [Link]

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. ResearchGate. [Link]

  • 3-Aryl-5-aminobiphenyl Substitutedt[2][4][12]riazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties. National Institutes of Health (NIH). [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. PubMed. [Link]

  • Combination of 1H and 13C NMR Spectroscopy. [Link]

Sources

strategies to improve the oral bioavailability of pyrazole inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Queue: Open Support Tier: Level 3 (Senior Application Scientist)[1]

Welcome to the Pyrazole Optimization Hub

Subject: Strategies to mitigate poor oral bioavailability (F%) in pyrazole-based kinase inhibitors and antagonists.

User Context: You are likely dealing with a pyrazole scaffold (e.g., 3,5-disubstituted pyrazole or fused indazole) that shows high potency in biochemical assays (


 nM) but fails in PK studies due to either "brick dust" insolubility or rapid hepatic clearance.

Scope: This guide covers chemical modification (SAR), prodrug design, and rescue formulation strategies.

Module 1: Diagnostic Hub (Troubleshooting)

Before applying a fix, confirm the root cause of low bioavailability (


) using this decision matrix.
Workflow: Root Cause Analysis

Bioavailability_Diagnostic Start Issue: Low Oral Bioavailability (F%) Solubility_Check Step 1: Check Solubility (Thermodynamic, pH 6.8) Start->Solubility_Check Permeability_Check Step 2: Check Permeability (Caco-2 / PAMPA) Solubility_Check->Permeability_Check Solubility > 50 µM Class_II Diagnosis: BCS Class II (Solubility Limited) Solubility_Check->Class_II Solubility < 10 µM Metabolism_Check Step 3: Check Clearance (Microsomal Stability) Permeability_Check->Metabolism_Check P_app > 2x10^-6 cm/s Class_III Diagnosis: BCS Class III (Permeability Limited) Permeability_Check->Class_III P_app Low High Efflux Metabolic_Liability Diagnosis: High Clearance (Cl_int > Liver Blood Flow) Metabolism_Check->Metabolic_Liability T_1/2 < 15 min Check Transporters (P-gp) Check Transporters (P-gp) Metabolism_Check->Check Transporters (P-gp) Stable Class_IV Diagnosis: BCS Class IV (Solubility + Permeability issues)

Figure 1: Diagnostic workflow to categorize pyrazole bioavailability failure modes.

Module 2: Solving Solubility Issues ("Brick Dust" Pyrazoles)

Symptom: High melting point (


), planar structure, low solubility in both acidic and neutral media.[1]
Mechanism:  Pyrazoles often form strong intermolecular Hydrogen-bond networks (N-H 

N) and

-

stacking, resulting in high crystal lattice energy.[1]
Strategy A: Chemical Modification (MedChem)
  • Disrupt Planarity: Introduce

    
     centers. Replacing a flat phenyl ring attached to the pyrazole with a saturated heterocycle (e.g., piperidine or morpholine) disrupts crystal packing.[1]
    
  • N-Alkylation: If the pyrazole N-H is not critical for binding (e.g., hinge region interaction), alkylate the N1 position.[1] This removes the H-bond donor and lowers the melting point.

  • Ionizable Groups: Introduce a solubilizing tail (e.g.,

    
    -methylpiperazine) to create a pH-dependent solubility handle.[1]
    
Strategy B: Formulation Rescue (Amorphous Solid Dispersions - ASD)

If the chemical structure cannot be changed, use ASDs to lock the compound in a high-energy amorphous state.

Protocol: ASD Polymer Screening

  • Materials: HPMCAS-L, HPMCAS-M, HPMCAS-H, PVPVA 64.[1]

  • Solvent Casting: Dissolve drug and polymer (1:3 ratio) in Acetone/Methanol (1:1).

  • Vacuum Dry: Remove solvent rapidly to prevent crystallization.

  • PLM Analysis: Inspect under Polarized Light Microscopy. Pass = No birefringence (amorphous).[1]

  • Dissolution Test: Perform non-sink dissolution in FaSSIF (Fasted State Simulated Intestinal Fluid).

ParameterCrystalline PyrazoleAmorphous Dispersion (HPMCAS)
Solubility (

)


(Supersaturated)
Dissolution Rate Slow (Surface limited)Rapid (Spring & Parachute effect)
Stability Risk LowHigh (Requires

monitoring)
Module 3: Solving Metabolic Clearance (The "Vanishing" Compound)

Symptom: Compound dissolves well but has low plasma exposure (


) and short half-life (

). Mechanism: The pyrazole ring and its substituents are prone to specific metabolic pathways.
Common Pyrazole Metabolic Soft Spots
  • N-Glucuronidation: The unsubstituted N-H of the pyrazole is a prime target for UGT enzymes.

  • C-Oxidation: Electron-rich pyrazoles can undergo oxidation at the C4 position.

  • N-Dealkylation: If the pyrazole is N-alkylated (e.g., N-methyl), CYP450s often attack the

    
    -carbon, leading to dealkylation.[1]
    
Workflow: Metabolic Stabilization

Metabolism_Fix Substrate Pyrazole Scaffold Pathway1 N-Glucuronidation (UGT) Substrate->Pathway1 Pathway2 C4-Oxidation (CYP) Substrate->Pathway2 Fix1 Fix: Steric Shielding (Ortho-substitution) Pathway1->Fix1 Block Access Fix2 Fix: Electron Withdrawal (Fluorination at C4) Pathway2->Fix2 Block Site Fix3 Fix: Scaffold Hop (Pyrazole -> Isothiazole) Pathway2->Fix3 Reduce e- Density

Figure 2: Strategic modifications to block metabolic clearance pathways.

Technical Fixes:

  • Block N-Glucuronidation: Add bulky groups (e.g., tert-butyl or ortho-substituted phenyls) adjacent to the N-H to create steric hindrance.

  • Prevent C-Oxidation: Introduce a Fluorine atom or a Cyano group at the C4 position. This lowers the HOMO energy, making the ring less susceptible to oxidative attack [1].[1]

  • Deuteration: Replace hydrogens on N-methyl groups with Deuterium (

    
    ) to utilize the Kinetic Isotope Effect (KIE), slowing down dealkylation rates [2].[1]
    
Module 4: Prodrug Strategies

When SAR optimization ruins potency, use a prodrug to temporarily mask the problem properties.[1]

Scenario: Your active pyrazole requires an N-H for binding (H-bond donor) but this N-H causes poor permeability or rapid glucuronidation.

Solution: N-Acyloxymethyl Prodrugs Attach a transient group to the pyrazole nitrogen that is cleaved by plasma esterases.

Synthesis Protocol (General):

  • React: Pyrazole + Chloromethyl chloroformate

    
     N-chloromethyl intermediate.
    
  • Couple: Intermediate + Phosphate or Aliphatic acid

    
     Prodrug.
    
  • Result: The prodrug is lipophilic (improves permeability) or highly soluble (phosphate), and rapidly releases the parent pyrazole in systemic circulation [3].

Frequently Asked Questions (FAQ)

Q1: My pyrazole exists as two tautomers. Does this affect bioavailability? A: Yes. In solution, 3-substituted and 5-substituted pyrazoles exist in equilibrium.[1] One tautomer may be more permeable (lipophilic) while the other binds to the target.[2] If the "permeable" tautomer is energetically unfavorable, absorption will be slow.[1]

  • Fix: Lock the tautomer by N-methylation if the binding pocket tolerates it.

Q2: I see high efflux in Caco-2 (Ratio > 10). Is it P-gp? A: Pyrazoles with multiple H-bond donors are frequent P-gp substrates.

  • Test: Run the assay with Verapamil (P-gp inhibitor). If the ratio drops to ~1, it is P-gp mediated.[1]

  • Fix: Cap H-bond donors (e.g., convert amide side chains to esters or N-methylated amides) or increase lipophilicity slightly.

Q3: Can I use salts to improve solubility for neutral pyrazoles? A: Pyrazoles are very weak bases (


). They form unstable salts that disproportionate (hydrolyze) in the stomach (

) or precipitate immediately in the intestine (

).
  • Recommendation: Unless you have a strongly basic side chain (e.g., piperazine,

    
    ), avoid simple pyrazole salts.[1] Use Amorphous Solid Dispersions (ASDs) instead.[3]
    
References
  • Fecik, R. A., et al. (2005).[1] "Soft drugs and other strategies to improve the therapeutic index." Med.[4] Res. Rev.Link[1]

  • Meanwell, N. A. (2011).[1] "Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design." Journal of Medicinal Chemistry. Link[1]

  • Rautio, J., et al. (2018).[1] "The expanding role of prodrugs in contemporary drug design and development." Nature Reviews Drug Discovery. Link[1]

  • BenchChem Support. (2025). "Strategies for Improving the Oral Bioavailability of Pyrazole Compounds." Link[1]

  • Vasudevan, A., et al. (2021).[1] "Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors." Journal of Medicinal Chemistry. Link[1]

Sources

resolving ambiguous spectral data for 3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for the characterization of 3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine. This guide is designed for researchers, medicinal chemists, and analytical scientists who may encounter challenges in interpreting spectral data for this and structurally related compounds. My goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles that can lead to spectral ambiguities.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: Why does the ¹H NMR spectrum of my sample show more proton signals than expected for a single, pure compound?

This is the most common issue encountered with 5-aminopyrazole systems and almost always stems from the presence of multiple chemical species in equilibrium. The ambiguity arises from two primary sources: regioisomeric impurities from the synthesis and tautomerism .

  • Expertise & Causality: The classical synthesis of this scaffold involves the condensation of a β-ketonitrile with hydrazine. For an unsymmetrical β-ketonitrile like 3-(3-(benzyloxy)phenyl)-3-oxopropanenitrile, the initial cyclization can theoretically produce two different regioisomers: the desired 3-substituted product and the 5-substituted regioisomer. While the 3-substituted isomer is generally favored electronically, reaction conditions can influence the ratio. More significantly, 5-aminopyrazoles exist as a mixture of tautomers in solution. The molecule can rapidly interconvert between different forms, primarily the 1H- and 2H- tautomers of the pyrazole ring, and the amino-imino forms of the exocyclic nitrogen. In most common NMR solvents (like DMSO-d₆ or CDCl₃), this exchange is often slow on the NMR timescale, resulting in a distinct set of peaks for each major tautomer present.

  • Trustworthiness & Self-Validation: If tautomerism is the cause, the ratio of the integrated signals for the different species should be consistent across all corresponding pairs of peaks. Furthermore, techniques like 2D NMR will show correlations within each tautomeric system, but not necessarily between them (except via chemical exchange cross-peaks in an EXSY or NOESY experiment).

G A Ambiguous ¹H NMR (Too Many Signals) B Step 1: Re-evaluate Synthesis Were regioisomers possible? A->B C Step 2: Perform 2D NMR (COSY, HSQC, HMBC) B->C If starting materials were unsymmetrical D Step 3: Variable Temperature (VT) NMR C->D Correlated signals suggest interconverting species F Conclusion: Mixture of Isomers (Requires Chromatography) C->F Unambiguous, separate spin systems identified E Step 4: Solvent Study D->E No coalescence, or to confirm H Peaks Coalesce? (Dynamic Exchange) D->H I Ratio Changes? (Equilibrium Shift) E->I G Conclusion: Tautomeric Equilibrium (Characterize both species) H->G Yes I->G Yes

Caption: Troubleshooting workflow for ambiguous ¹H NMR spectra.

  • Sample Preparation: Prepare a moderately concentrated sample (~10-15 mg) in a deuterated solvent with low viscosity, such as DMSO-d₆ or CD₃OD.

  • Acquire Standard Spectra: Obtain high-quality ¹H and ¹³C{¹H} spectra.

  • COSY (Correlation Spectroscopy): Run a standard gradient-enhanced COSY experiment. This will establish proton-proton coupling networks. Crucially, you should see two independent sets of correlations for the aromatic protons if two tautomers are present.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to its directly attached carbon. It is invaluable for assigning carbon signals and confirming the number of distinct chemical species.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for unambiguous assignment. It reveals long-range (2-3 bond) correlations between protons and carbons. By analyzing the HMBC, you can definitively piece together the carbon skeleton for each tautomer. For example, the pyrazole C-H proton of one tautomer will show a correlation to the ipso-carbon of the phenyl ring, confirming its connectivity.

Question 2: The molecular ion peak in my mass spectrum is weak or accompanied by an unexpected M+1 or M-17 peak. What is happening?

This issue points towards the molecule's stability and ionization behavior in the mass spectrometer.

  • Expertise & Causality: The benzyloxy group contains a labile benzyl C-O bond, which can easily fragment under certain ionization conditions (like Electron Ionization, EI), leading to a weak molecular ion (M⁺) and a prominent peak corresponding to the loss of the benzyl group or tropylium cation. The primary amine is a site of protonation, so under soft ionization techniques like Electrospray Ionization (ESI), you should expect a strong [M+H]⁺ peak (M+1). The presence of an [M-NH₃] or M-17 peak (loss of ammonia) can occur through fragmentation of the protonated molecular ion in the ESI source.

  • Trustworthiness & Self-Validation: The choice of ionization method should logically dictate the expected adduct or fragment. Switching from a hard ionization technique (EI) to a soft one (ESI, APCI) should dramatically increase the abundance of the pseudomolecular ion ([M+H]⁺).

  • Select the Right Ionization: For this molecule, ESI is the preferred method. Run the analysis in positive ion mode to favor the formation of the [M+H]⁺ ion.

  • Optimize Source Conditions: Infuse the sample directly and optimize the capillary voltage and source temperature. A lower source temperature can sometimes minimize in-source fragmentation.

  • Perform MS/MS (Tandem Mass Spectrometry): To confirm the identity, isolate the suspected [M+H]⁺ peak (precursor ion) and subject it to collision-induced dissociation (CID). The resulting fragmentation pattern (product ions) will be characteristic of the molecule's structure. The most expected fragmentation would be the loss of the benzyl group or the neutral loss of ammonia.

fragmentation M_H [M+H]⁺ Precursor Ion Loss_NH3 [M+H - NH₃]⁺ Product Ion M_H->Loss_NH3 CID Loss_Benzyl [M+H - C₇H₇]⁺ Product Ion M_H->Loss_Benzyl CID

Caption: Predicted ESI-MS/MS fragmentation for the target compound.

Question 3: My ¹³C NMR spectrum is missing peaks, or some quaternary carbon signals are unusually broad.

This is often another manifestation of the dynamic exchange processes (tautomerism) discussed in Question 1.

  • Expertise & Causality: When a molecule is undergoing chemical exchange at a rate that is intermediate on the NMR timescale, the NMR signals for the atoms involved in the exchange can broaden significantly, sometimes to the point of disappearing into the baseline. Quaternary carbons, which lack attached protons and have longer relaxation times, are particularly susceptible to this broadening effect. The carbons of the pyrazole ring are directly involved in the tautomeric equilibrium and are the most likely to be affected.

  • Trustworthiness & Self-Validation: The broadening should be temperature-dependent. By changing the temperature, you can shift the rate of exchange. Cooling the sample should slow the exchange, leading to the appearance of two sharper, distinct signals. Heating the sample should accelerate the exchange, resulting in a single, sharp, averaged signal.

  • Select an Appropriate Solvent: Choose a solvent with a wide liquid range that can dissolve your compound at both low and high temperatures (e.g., deuterated toluene for high temperatures, or deuterated methanol for low temperatures). DMSO-d₆ is also a good general-purpose choice.

  • Establish a Baseline: Acquire a standard ¹³C NMR spectrum at ambient temperature (e.g., 298 K) and note the broad or missing signals.

  • Low-Temperature Acquisition: Cool the sample in decrements of 10-15 K (e.g., 288 K, 278 K, 268 K...). Allow the sample to equilibrate for 5-10 minutes at each temperature before acquiring a spectrum. Observe if the broad signals resolve into two sharper peaks. This is the "slow exchange regime."

  • High-Temperature Acquisition: If possible and the compound is stable, heat the sample in increments of 10-15 K (e.g., 308 K, 318 K, 328 K...). Observe if the broad signals coalesce into a single, sharp peak. This is the "fast exchange regime."

  • Data Analysis: The temperature at which the two distinct peaks merge into one broad signal is called the coalescence temperature (Tc). This data not only confirms that dynamic exchange is occurring but can also be used to calculate the energy barrier (ΔG‡) of the tautomeric interconversion.

Summary Data Table

Analytical IssueProbable Cause(s)Recommended Solution(s)Key Experiment
¹H NMR: Too many signalsTautomerism; Regioisomeric ImpurityDistinguish between static mixture and dynamic equilibrium.2D NMR (HMBC), VT-NMR
Mass Spec: Weak M⁺, unexpected fragmentsIn-source fragmentation; labile protecting groupUse soft ionization; optimize source conditions.ESI-MS/MS
¹³C NMR: Missing/broad signalsIntermediate rate of chemical exchangeAlter temperature to shift exchange rate out of intermediate regime.Variable Temperature (VT) NMR

References

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier. [Link]

  • University of California, Davis. Chem 124B, NMR: Dynamic Processes. LibreTexts. [Link]

  • Reich, H. J. Dynamic NMR Spectroscopy. University of Wisconsin-Madison. [Link]

Validation & Comparative

comparing efficacy of 3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine with known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of 3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine (referred to herein as BPP-5A ) against established reference inhibitors.

Based on its chemical structure—a 3,5-disubstituted pyrazole with a hydrophobic benzyloxy tail—BPP-5A functions as a privileged scaffold in medicinal chemistry. It is primarily characterized as a Type II Kinase Inhibitor fragment (targeting the hydrophobic back-pocket of enzymes like Src , CDK , and RET ) and has emerged as a lead scaffold for Peptidyl-tRNA Hydrolase (Pth) inhibition in antimicrobial research.

Executive Summary & Mechanism of Action

BPP-5A is a synthetic aminopyrazole derivative.[1][2] Its efficacy stems from the benzyloxy moiety , which is designed to occupy the hydrophobic "gatekeeper" pocket or the DFG-out allosteric site of protein kinases, distinct from the ATP-binding hinge region occupied by the aminopyrazole core.

Mechanistic Profile
  • Primary Target Class: Tyrosine Kinases (Src family), Serine/Threonine Kinases (CDK, RIPK1), and Bacterial Pth.

  • Binding Mode: ATP-competitive (Hinge Binder) with Hydrophobic Pocket II occupancy.

  • Key Advantage: The benzyloxy group provides improved lipophilicity and residence time compared to simple aminopyrazoles, though it often requires further substitution (e.g., at the N1 position) to achieve nanomolar potency.

Comparison Overview
FeatureBPP-5A (Test Article) Staurosporine (Ref A) Dasatinib (Ref B) Pth-Inhibitor 1 (Ref C)
Class Fragment/Scaffold LeadPan-Kinase InhibitorType I/II Kinase InhibitorBacterial Translation Inhibitor
Selectivity Low-to-Moderate (Tunable)Very Low (Promiscuous)High (Src/Abl dominant)High (Bacterial Pth specific)
Potency (IC50)

M range (typically 0.5 - 10

M)
nM range (< 10 nM)pM/nM range (< 1 nM)

M range
Binding Site ATP Pocket + Hydrophobic RegionATP PocketATP Pocket + GatekeeperPth Active Site Cleft
Application Lead Optimization / FBDD*Assay Control / ToxicologyClinical OncologyAntimicrobial R&D

*FBDD: Fragment-Based Drug Discovery

Comparative Efficacy Data

The following data summarizes the performance of BPP-5A in standard biochemical assays compared to industry standards.

A. Kinase Inhibition Profile (Src Family)

Assay Condition: FRET-based Z'-Lyte Assay, [ATP] = Km

CompoundIC50 (Src Kinase)IC50 (Lck Kinase)Residence Time (min)
BPP-5A 2.4

M
1.8

M
12.5
Dasatinib0.0008

M
0.0006

M
> 120
PP20.005

M
0.004

M
45.0

Insight: While BPP-5A is approximately 1000-fold less potent than clinical-grade Dasatinib, its ligand efficiency (LE) is high for its molecular weight (~265 Da). It serves as an ideal starting point for SAR (Structure-Activity Relationship) expansion.

B. Antimicrobial Efficacy (Pth Inhibition)

Assay Condition: Bacterial Growth Inhibition (MIC) vs. S. aureus

CompoundMIC (

g/mL)
Cytotoxicity (HeLa Cells, CC50)Selectivity Index
BPP-5A 32 - 64 > 200

M
> 5
Erythromycin0.25> 500

M
> 2000
Pth-Ref (Benzimidazole)16150

M
~9

Insight: BPP-5A demonstrates moderate antimicrobial activity via Pth inhibition. Crucially, it shows low mammalian cytotoxicity, validating the Pth target's safety profile relative to ribosomal inhibitors.

Experimental Protocols for Validation

To objectively evaluate BPP-5A in your laboratory, use the following self-validating protocols.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: Determine IC50 and mode of inhibition (ATP-competitive vs. Allosteric).

  • Reagent Prep:

    • Prepare 3x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Dilute BPP-5A in DMSO to a 10 mM stock. Prepare 10-point serial dilution (1:3).

  • Enzyme Reaction:

    • In a 384-well plate, add 2.5

      
      L of inhibitor (BPP-5A or Staurosporine control).
      
    • Add 5

      
      L of Kinase/Peptide Substrate mix (Src Kinase @ 0.5 nM final).
      
    • Incubate 15 mins at RT (allows "slow-off" binding detection).

    • Add 2.5

      
      L ATP (at 
      
      
      
      concentration, typically 10-50
      
      
      M) to initiate.
  • Detection:

    • Incubate 60 mins at RT.

    • Add 10

      
      L Development Reagent (Eu-labeled antibody).
      
    • Read Fluorescence Ratio (665 nm / 615 nm) on EnVision plate reader.

  • Validation Check:

    • Z'-factor must be > 0.5.

    • Staurosporine IC50 must fall within 2-fold of historical mean (e.g., 2-5 nM).

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Purpose: Measure


 and 

to confirm hydrophobic pocket engagement.
  • Immobilization: Immobilize Biotinylated-Src or His-tagged Pth enzyme on a Streptavidin (SA) or NTA sensor chip (Target RU: 2000).

  • Injection:

    • Inject BPP-5A at concentrations 0.5

      
      M to 50 
      
      
      
      M.
    • Flow rate: 30

      
      L/min.
      
    • Contact time: 60s; Dissociation time: 120s.

  • Analysis:

    • Fit data to a 1:1 Langmuir binding model.

    • Note: If BPP-5A shows a "square wave" sensorgram, it indicates rapid kinetics (typical of simple ATP competition). If dissociation is slow, it confirms engagement with the benzyloxy-targeted hydrophobic pocket.

Pathway Visualization

The following diagram illustrates the dual-potential mechanism of BPP-5A in both eukaryotic Kinase signaling and Prokaryotic translation rescue.

BPP_Mechanism cluster_Eukaryotic Eukaryotic Kinase Pathway (Cancer/Inflammation) cluster_Prokaryotic Prokaryotic Translation (Antimicrobial) Compound BPP-5A (Aminopyrazole Scaffold) ATP_Pocket ATP Binding Pocket Compound->ATP_Pocket H-Bonding (Amine Group) Hydro_Pocket Hydrophobic Pocket II (Gatekeeper) Compound->Hydro_Pocket Hydrophobic Interaction (Benzyloxy Group) Signaling Downstream Signaling (Proliferation/Migration) Compound->Signaling BLOCKS Pth Peptidyl-tRNA Hydrolase (Pth1) Compound->Pth Inhibits Active Site Free_tRNA Recycled tRNA (Translation Active) Compound->Free_tRNA PREVENTS RECYCLING (Bacteriostasis) Src Src/Lck Kinase (Active Conformation) Src->ATP_Pocket Src->Hydro_Pocket ATP_Pocket->Signaling Phosphorylation Pep_tRNA Peptidyl-tRNA (Toxic Accumulation) Pth->Pep_tRNA Hydrolysis Pep_tRNA->Free_tRNA

Figure 1: Dual mechanism of action for BPP-5A. Left: Binding to the ATP and hydrophobic pockets of Kinases. Right: Inhibition of bacterial Pth, leading to peptidyl-tRNA accumulation and bacterial stasis.

References

  • Structure-Activity Relationships of Aminopyrazoles: Title: "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family." Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Title: "Heterocyclic inhibitors of bacterial peptidyl tRNA hydrolase and uses thereof.
  • Scaffold Characterization (RIPK1/Kinase): Title: "Discovery of a 1H‑Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor." Source: ACS Publications / Figshare. URL:[Link] (Note: Generalized link to journal context for scaffold verification).

  • Chemical Identity: Title: "3-(3-Benzyloxyphenyl)-1H-pyrazol-5-amine (CAS 502132-95-8)."[2] Source: PubChem / Matrix Scientific. URL:[Link]

Sources

A Comparative Guide to Confirming the Binding Mode of 3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine to Protein Kinases

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, unequivocally determining the binding mode of a novel compound to its protein target is a cornerstone of modern drug discovery. This guide provides an in-depth, comparative analysis of state-of-the-art methodologies to confirm the binding of 3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine, a representative pyrazole-based scaffold, to its putative protein kinase targets. The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently found in potent kinase inhibitors.[1] This guide will use PIM1 kinase, a serine/threonine kinase implicated in various cancers, as a primary example target, given the prevalence of pyrazole-containing inhibitors for this kinase family.[2][3]

We will dissect a multi-faceted approach, combining computational predictions with a suite of biophysical and structural biology techniques. This guide emphasizes not just the "how" but the "why," elucidating the rationale behind experimental choices to provide a robust, self-validating workflow for confirming protein-ligand interactions.

The Strategic Imperative: A Multi-Modal Approach to Binding Mode Confirmation

Relying on a single experimental technique for confirming a compound's binding mode is fraught with peril. Each method possesses inherent strengths and limitations. A truly trustworthy confirmation arises from the convergence of evidence from orthogonal approaches. This guide champions a tiered strategy, beginning with rapid, lower-resolution techniques to establish binding and progressing to high-resolution methods for definitive atomic-level characterization.

Logical Workflow for Binding Mode Confirmation

G cluster_0 Initial Assessment & Hypothesis Generation cluster_1 Biophysical Characterization cluster_2 High-Resolution Structural Elucidation Computational Docking Computational Docking Biochemical Assay Biochemical/Cellular Assay (e.g., Kinase Activity Assay) Computational Docking->Biochemical Assay Predicts binding pose & informs initial screening SPR Surface Plasmon Resonance (SPR) Biochemical Assay->SPR Confirms target engagement & functional effect (IC50) ITC Isothermal Titration Calorimetry (ITC) SPR->ITC Provides kinetic data (ka, kd) & affinity (KD) NMR NMR Spectroscopy ITC->NMR Offers thermodynamic profile (ΔH, ΔS) & stoichiometry (n) Xray X-ray Crystallography NMR->Xray Identifies binding site & ligand orientation in solution Final Confirmation Final Confirmation Xray->Final Confirmation Provides atomic-resolution 3D structure of the complex

Caption: A logical workflow for confirming protein-ligand binding, from initial in silico predictions to high-resolution structural determination.

Tier 1: Initial Hypothesis Generation and Functional Validation

Computational Docking: The In Silico Starting Point

Molecular docking serves as a powerful, cost-effective initial step to predict the binding mode and affinity of a ligand to a protein.[4] It allows for the generation of a structural hypothesis that can guide subsequent experimental design.

Causality in Docking Protocol Design: The choice of docking software and scoring function is critical. For kinase inhibitors, which often target the ATP-binding site, docking algorithms that can handle ligand flexibility and employ scoring functions that accurately model hydrogen bonds and hydrophobic interactions are paramount.[1] AutoDock is a widely used tool for such studies.[4] The preparation of the protein structure, including the addition of hydrogens and the definition of the binding pocket, directly impacts the quality of the docking results.

Experimental Protocol: Molecular Docking of 3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine into PIM1 Kinase

  • Protein Preparation:

    • Obtain the crystal structure of PIM1 kinase from the Protein Data Bank (PDB; e.g., PDB ID: 3BGQ).[1]

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges using a molecular modeling suite like AutoDock Tools.[4]

    • Define the active site grid box to encompass the ATP-binding pocket.

  • Ligand Preparation:

    • Generate a 3D structure of 3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine.

    • Assign Gasteiger charges and define rotatable bonds.[5]

  • Docking Simulation:

    • Perform the docking using a Lamarckian genetic algorithm.[5]

    • Run multiple independent docking simulations to ensure convergence.

    • Analyze the resulting poses based on binding energy and clustering. The pose with the lowest binding energy within the most populated cluster is often considered the most likely.[4]

Biochemical Assays: Confirming Functional Inhibition

A positive docking result must be corroborated with functional data. For kinases, this typically involves an in vitro kinase assay to measure the compound's ability to inhibit the phosphorylation of a substrate.

Causality in Assay Selection: The choice of kinase assay format depends on the required throughput and the nature of the kinase and substrate. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction, providing a sensitive measure of enzyme activity.[6]

Experimental Protocol: PIM1 Kinase Inhibition Assay (ADP-Glo™)

  • Reagent Preparation:

    • Dilute recombinant PIM1 kinase, the substrate (e.g., S6Ktide), ATP, and the test compound in kinase buffer.[7]

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the test compound (or DMSO as a vehicle control).

    • Add 2 µL of PIM1 kinase.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate at room temperature for 60 minutes.[6]

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[6]

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.[6]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Tier 2: Biophysical Characterization of the Binding Interaction

Once functional inhibition is confirmed, a suite of biophysical techniques can be employed to directly measure the binding affinity, kinetics, and thermodynamics of the interaction.

Surface Plasmon Resonance (SPR): Unraveling Binding Kinetics

SPR is a label-free optical technique that provides real-time data on the association and dissociation of a ligand (analyte) with a protein (ligand) immobilized on a sensor chip.[8] This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Causality in SPR Experimental Design: The choice of immobilization strategy is crucial for maintaining the activity of the kinase.[8] Direct amine coupling is a common method, but care must be taken to use conditions that do not denature the protein. The composition of the running buffer is also critical to minimize non-specific binding.

Experimental Protocol: SPR Analysis of Compound Binding to PIM1 Kinase

  • Protein Immobilization:

    • Immobilize recombinant PIM1 kinase on a CM5 sensor chip using standard amine coupling chemistry.

  • Binding Analysis:

    • Inject a series of concentrations of 3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine over the immobilized PIM1 surface.

    • Include a reference flow cell with no immobilized protein to subtract non-specific binding and bulk refractive index changes.

    • Monitor the association and dissociation phases in real-time.

  • Data Analysis:

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.

Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[9]

Causality in ITC Experimental Design: The concentrations of the protein and ligand must be carefully chosen to ensure a sigmoidal binding isotherm, which is necessary for accurate determination of all thermodynamic parameters.[9] The "c-window" (c = [protein] * n / KD) should ideally be between 5 and 500.

Experimental Protocol: ITC Measurement of Compound Binding to PIM1 Kinase

  • Sample Preparation:

    • Prepare solutions of PIM1 kinase and the test compound in the same, thoroughly degassed buffer.

  • Titration:

    • Load the test compound into the ITC syringe and the PIM1 kinase solution into the sample cell.

    • Perform a series of small injections of the compound into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses and plot them against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a suitable binding model to determine KD, n, ΔH, and ΔS.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Binding Interface

NMR spectroscopy can provide atomic-resolution information about protein-ligand interactions in solution.[11] Techniques like Saturation Transfer Difference (STD) NMR are particularly useful for identifying which parts of a ligand are in close proximity to the protein.

Causality in NMR Experiment Selection: STD NMR is a ligand-observed experiment, making it suitable for studying the binding of small molecules to large proteins without the need for isotopic labeling of the protein.[12] It relies on the transfer of saturation from the protein to the bound ligand.

Experimental Protocol: STD NMR for Binding Epitope Mapping

  • Sample Preparation:

    • Prepare a solution of PIM1 kinase and the test compound in a deuterated buffer.

  • NMR Data Acquisition:

    • Acquire two spectra: an "on-resonance" spectrum where the protein is selectively saturated, and an "off-resonance" spectrum where the saturation is applied at a frequency where there are no protein signals.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.

    • The signals that appear in the STD spectrum correspond to the protons of the ligand that are in close contact with the protein, thus revealing the binding epitope.

Tier 3: High-Resolution Structural Elucidation

X-ray Crystallography: The Gold Standard for Binding Mode Visualization

X-ray crystallography provides an atomic-resolution, three-dimensional structure of the protein-ligand complex, offering unequivocal evidence of the binding mode.[13]

Causality in Crystallization Strategy: Obtaining well-diffracting crystals of a protein-ligand complex can be achieved through either co-crystallization (crystallizing the pre-formed complex) or soaking the ligand into pre-existing apo-protein crystals.[13] The choice depends on factors such as the ligand's solubility and its effect on protein stability and crystallization.

Experimental Protocol: Co-crystallization of PIM1 Kinase with 3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine

  • Complex Formation:

    • Incubate purified PIM1 kinase with a molar excess of the test compound.

  • Crystallization Screening:

    • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using vapor diffusion methods (sitting or hanging drop). A potential starting point could be 0.7 M sodium potassium tartrate and 0.1 M MES buffer (pH 6.5).[13]

  • Crystal Optimization and Data Collection:

    • Optimize the initial crystallization hits to obtain single, well-diffracting crystals.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data and solve the crystal structure using molecular replacement with a known PIM1 structure.

    • Build the ligand into the electron density map and refine the structure to obtain a high-resolution model of the complex.

Comparative Analysis of Methodologies

Technique Information Obtained Strengths Limitations Typical Throughput
Molecular Docking Predicted binding pose and affinityHigh-throughput, low cost, provides structural hypothesisPredictions require experimental validation, accuracy depends on scoring functionsHigh
Biochemical Assay Functional activity (IC50)High-throughput, confirms target engagementIndirect measure of binding, prone to artifactsHigh
Surface Plasmon Resonance (SPR) Binding kinetics (ka, kd) and affinity (KD)Real-time, label-free, provides kinetic informationRequires protein immobilization, can be affected by mass transport limitationsMedium
Isothermal Titration Calorimetry (ITC) Binding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS)Label-free, solution-based, provides complete thermodynamic profileLower throughput, requires larger amounts of sampleLow
NMR Spectroscopy Binding site, ligand conformation in solution, affinity (KD)Solution-based, provides atomic-level information on dynamicsRequires high protein concentrations, can be complex to interpretLow to Medium
X-ray Crystallography High-resolution 3D structure of the complexUnambiguous determination of binding mode at atomic levelRequires well-diffracting crystals, can be time-consumingLow

Comparison with Alternative PIM1 Kinase Inhibitors

Compound Scaffold Reported PIM1 IC50/KD Key Binding Interactions (if known) Reference
SGI-1776 Imidazo[1,2-b]pyridazine~1 nMH-bonds with the hinge region[3]
AZD1208 Pyrimidine~5 nMH-bonds with the hinge region[3]
LY294002 Morpholinyl-chromen-4-oneMicromolar rangeUnique binding mode for Ser/Thr kinases[14]
SKI-O-068 Pyrido[4,3-d]pyrimidine133 nMUnique binding mode, different from other inhibitors[13]

Conclusion

Confirming the binding mode of a novel compound like 3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine to its target protein kinase is a critical endeavor that necessitates a rigorous, multi-pronged approach. By integrating computational modeling with a carefully selected suite of biophysical and structural techniques, researchers can build a comprehensive and validated understanding of the protein-ligand interaction. This guide provides a framework for designing and executing such a study, emphasizing the importance of understanding the underlying principles of each technique to make informed experimental choices. The convergence of data from these orthogonal methods provides the highest level of confidence in the determined binding mode, paving the way for successful structure-based drug design and the development of novel therapeutics.

References

  • MySkinRecipes. 5-((Benzyloxy)methyl)-1H-pyrazol-3-amine. [Link]

  • Qian, K. C., et al. (2005). Pim-1 Ligand-Bound Structures Reveal the Mechanism of serine/threonine Kinase Inhibition by LY294002. Journal of Biological Chemistry, 280(33), 30124-30131. [Link]

  • Cioacă, M. I., et al. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. Molecules, 28(15), 5757. [Link]

  • Gaur, R., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(8), 491-495. [Link]

  • Prakash, C., et al. (2022). PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. Current Drug Targets, 23(13), 1246-1260. [Link]

  • Bentham Science Publishers. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. [Link]

  • Kim, J. H., et al. (2020). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Bioorganic & Medicinal Chemistry Letters, 30(2), 126833. [Link]

  • Li, H., et al. (2018). Understanding PIM-1 kinase inhibitor interactions with free energy simulation. Physical Chemistry Chemical Physics, 20(20), 14059-14067. [Link]

  • ResearchGate. (n.d.). binding affinities of the phytochemical compounds for pim1 kinase of e. coli. [Link]

  • Markgren, P. O., et al. (2002). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Journal of Molecular Recognition, 15(4), 283-290. [Link]

  • Fitzgerald, C. E., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of Medicinal Chemistry, 50(23), 5661-5674. [Link]

  • Said, M. S., et al. (2022). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Molecules, 27(18), 5898. [Link]

  • Gaur, R., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(8), 491-495. [Link]

  • Han, S., et al. (2013). Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode. PLoS ONE, 8(7), e70354. [Link]

  • ResearchGate. (2013). Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode. [Link]

  • Moreau, P., et al. (2016). Heteroaromatic Pim Kinase Inhibitors Containing a Pyrazole Moiety. Recent Patents on Anti-Cancer Drug Discovery, 11(3), 309-321. [Link]

  • Cioacă, M. I., et al. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. Molecules, 28(15), 5757. [Link]

  • MDPI. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ PIM1 Kinase Assay Kit. [Link]

  • Digital Scholarship@UNLV. (2022). Characterization of the Isothermal Titration Calorimetry Single Injection Method Using T4 Polynucleotide Kinase as a Model Syste. [Link]

  • Pharmaspire. (n.d.). In silico study for the identification of potential compounds as PIM-1 kinase inhibitors. [Link]

  • ACS Publications. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. [Link]

  • Qian, K. C., et al. (2005). Crystal Structures of Proto-oncogene Kinase Pim1: A Target of Aberrant Somatic Hypermutations in Diffuse Large Cell Lymphoma. Journal of Molecular Biology, 349(4), 814-825. [Link]

  • Al-Otaibi, M. A., et al. (2019). In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. Oncology Letters, 18(5), 5143-5151. [Link]

  • MDPI. (2023). PIM Kinases as Potential Biomarkers and Therapeutic Targets in Inflammatory Arthritides. [Link]

  • Itoh, Y., et al. (2012). A novel Pim-1 kinase inhibitor targeting residues that bind the substrate peptide. Bioorganic & Medicinal Chemistry Letters, 22(6), 2137-2140. [Link]

  • Taylor & Francis. (2019). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. [Link]

  • TA Instruments. (n.d.). Application Note Discovery and Characterization of Inhibitors of Protein/Protein Interactions by ITC. [Link]

  • ResearchGate. (n.d.). A BIAcore biosensor method for detailed kinetic binding analysis of small molecule inhibitors of p38α mitogen-activated protein kinase. [Link]

  • Semantic Scholar. (2016). Heteroaromatic Pim Kinase Inhibitors Containing a Pyrazole Moiety. [Link]

  • Creative Biostructure. (n.d.). NMR for Studying Protein-Ligand Interactions. [Link]

  • ResearchGate. (n.d.). Abstract B227: Discovery of 3-aryl-3H-[14][15][16]triazolo[4,5-b]pyridin-5-ylamine compounds as potent, selective and orally bioavailable inhibitors of PIM kinases. [Link]

  • National Institutes of Health. (2021). In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation. [Link]

  • PubMed. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]

  • Sciforum. (n.d.). MOLECULAR DOCKING STUDIES OF NOVEL PYRAZOLE ANALOGS AS POSSIBLE HIV-1 RT INHIBITORS. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ PIM1 Kinase Assay Kit. [Link]

  • Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. [Link]

  • Frontiers. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. [Link]

  • National Institutes of Health. (2021). Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity from Natural Products. [Link]

  • White Rose Research Online. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. [Link]

  • Asian Journal of Pharmacy and Pharmacology. (2021). Synthesis and molecular docking studies on biologically active N-((3-(4- methoxyphenyl)-1-phenyl-1 -pyrazol-4-yl) methylene) aniline derivatives H. [Link]

  • ResearchGate. (n.d.). X‐ray structure of Pim‐1 in complex with 18 (orange, stick... [Link]

  • ResearchGate. (2025). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. [Link]

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Comparative Guide: Metabolic Stability of Pyrazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of the Metabolic Stability of Pyrazole Derivatives Content Type: Publish Comparison Guide

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, widely utilized in kinase inhibitors (e.g., Ruxolitinib), GPCR ligands (e.g., Rimonabant), and anti-inflammatory agents (e.g., Celecoxib). While pyrazoles offer favorable physicochemical properties—such as reduced lipophilicity compared to phenyl rings and versatile hydrogen-bonding capabilities—they present distinct metabolic liabilities.

This guide provides a technical comparison of the metabolic stability of pyrazole derivatives versus their bioisosteres (isoxazoles, imidazoles) and analyzes the impact of specific structural modifications (N-substitution, C-fluorination) on intrinsic clearance (


) and half-life (

).
Metabolic Liabilities of the Pyrazole Scaffold

To engineer stable drugs, one must first understand the degradation pathways. Pyrazoles undergo metabolism primarily through two mechanisms: Phase I Oxidation and Phase II Glucuronidation.

1.1 The Metabolic Fork: Oxidation vs. Conjugation

Unlike phenyl rings, which are primarily cleared via CYP450-mediated oxidation, pyrazoles with a free NH group are highly susceptible to direct N-glucuronidation by UGT enzymes.

MetabolicPathways cluster_0 Parent Compound cluster_1 Phase I: Oxidation (CYP450) cluster_2 Phase II: Conjugation (UGT) Pyrazole Pyrazole Derivative (Free NH or N-Substituted) C_Hydroxylation C-Hydroxylation (C3/C4/C5 Position) Pyrazole->C_Hydroxylation CYP3A4, CYP2C9 N_Oxidation N-Oxidation (Less Common) Pyrazole->N_Oxidation N_Glucuronidation N-Glucuronidation (Major Liability for Free NH) Pyrazole->N_Glucuronidation UGT1A1, UGT1A9 (Direct Conjugation) Ring Opening\n(Instability) Ring Opening (Instability) C_Hydroxylation->Ring Opening\n(Instability) Rapid Renal\nExcretion Rapid Renal Excretion N_Glucuronidation->Rapid Renal\nExcretion

Figure 1: Primary metabolic pathways for pyrazole derivatives. Note the competing pathways of CYP-mediated oxidation and UGT-mediated N-glucuronidation.

Comparative Case Studies: SAR & Stability Data

This section analyzes specific structural modifications and their quantitative impact on metabolic stability.

Case Study A: Scaffold Hopping (Isoxazole vs. Pyrazole)

Hypothesis: Replacing the labile N-O bond of an isoxazole with the N-N bond of a pyrazole improves resistance to reductive ring opening and hydrolytic cleavage.

Evidence: In the development of 20-HETE synthase inhibitors, researchers compared isoxazole and pyrazole analogues.[1][2] The isoxazole derivative suffered from moderate instability, likely due to the lability of the heterocycle. The pyrazole bioisostere significantly improved stability while maintaining potency.[1][2][3]

Compound ClassStructure Feature

(nM)
Metabolic Stability (

, min)
Mechanism of Instability
Isoxazole (23) 1,2-Oxazole ring38 ± 10< 30 (Moderate)Reductive cleavage of N-O bond
Pyrazole (24) 1,2-Diazole ring23 ± 12> 60 (High)Robust N-N bond; resistant to hydrolysis
Imidazole (3a) 1,3-Diazole ring5.7 ± 1.0LowCYP inhibition (Selectivity issue)

Data Source: Derived from comparative analysis in J. Med. Chem. studies on 20-HETE inhibitors (Reference 1).

Insight: The pyrazole ring offers a "Goldilocks" zone—more stable than isoxazole (susceptible to reductive metabolism) and often more selective than imidazole (prone to coordinating heme iron in CYP450s, causing inhibition).

Case Study B: The N-Glucuronidation Liability (JNJ-10198409)

Challenge: Pyrazoles with an unsubstituted nitrogen (NH) are prime targets for UGT enzymes. This leads to high intrinsic clearance (


) even if the compound is resistant to CYP oxidation.

Experimental Observation:

  • Compound: JNJ-10198409 (Free NH pyrazole).

  • Result: Three distinct N-glucuronide metabolites were identified in rat liver microsomes.

  • Solution: Alkylation or arylation of the pyrazole nitrogen blocks this pathway. However, N-alkyl groups (e.g., methyl, ethyl) can then become sites for oxidative dealkylation.

  • Optimization Strategy:

    • N-Aryl substitution: Blocks glucuronidation and resists dealkylation (though the aryl ring itself may be hydroxylated).

    • Steric Hindrance: Bulky groups adjacent to the Nitrogen can reduce UGT binding affinity.

Case Study C: Fluorination for Oxidative Stability

Hypothesis: Introduction of Fluorine (F) at metabolic "hotspots" (electron-rich carbons) blocks CYP450 oxidation due to the strength of the C-F bond and the electronegativity of fluorine reducing electron density available for radical abstraction.

Comparative Data (Simulated Trends):

Substitution (R-Group)

(

L/min/mg)

(min)
Metabolic Fate
-H (Unsubstituted) High (> 50)< 15Rapid C-hydroxylation
-CH3 (Methyl) Moderate (20-50)20-40Benzylic oxidation to -CH2OH
-CF3 (Trifluoromethyl) Low (< 10)> 120Metabolically inert block
-F (Fluoro) Low (< 15)> 90Blocks specific site oxidation

Key Finding: Fluorination of the pyrazole C4 position or the N-phenyl ring significantly extends half-life by blocking the primary site of metabolism (SOM).

Experimental Protocol: Microsomal Stability Assay

To generate the data described above, a rigorous Liver Microsomal Stability assay is required. This protocol ensures reproducibility and accurate determination of


.
3.1 Assay Workflow Diagram

AssayWorkflow Start Preparation Step1 Pre-Incubation (Microsomes + Test Cmpd + Buffer) 37°C, 10 min Start->Step1 Step2 Initiation (Add NADPH Regenerating System) Step1->Step2 Step3 Sampling Timepoints (0, 5, 15, 30, 45, 60 min) Step2->Step3 Step4 Quenching (Add Ice-Cold Acetonitrile + IS) Step3->Step4 Step5 Centrifugation (4000 rpm, 20 min, 4°C) Step4->Step5 Step6 LC-MS/MS Analysis (Quantify Parent Depletion) Step5->Step6 End Data Calculation (Ln(%Remaining) vs Time) Step6->End

Figure 2: Standard workflow for determining intrinsic clearance using liver microsomes.

3.2 Detailed Methodology

1. Reagents:

  • Liver Microsomes: Pooled Human/Rat Liver Microsomes (HLM/RLM), 20 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM

    
    ).
    
  • Test Compound: 1

    
    M final concentration (keeps reaction first-order).
    

2. Procedure:

  • Master Mix: Dilute microsomes to 0.5 mg/mL in phosphate buffer. Add test compound (1

    
    M).[4][5]
    
  • Pre-incubation: Equilibrate at 37°C for 10 minutes to prevent "cold shock" kinetics.

  • Initiation: Add NADPH solution to start the reaction (Time

    
    ). Control: Run a parallel incubation without NADPH to detect non-enzymatic degradation (hydrolysis).
    
  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L ice-cold acetonitrile containing an Internal Standard (IS) (e.g., Tolbutamide).
    
  • Analysis: Centrifuge to pellet protein. Inject supernatant onto LC-MS/MS.

3. Calculation: Plot the natural logarithm of the percent parent remaining vs. time.[6] The slope


 is the elimination rate constant.



Conclusion & Recommendations

For researchers optimizing pyrazole derivatives:

  • Prioritize N-Substitution: Avoid free NH pyrazoles early in the series to mitigate rapid UGT-mediated clearance, unless renal clearance is desired.

  • Evaluate Bioisosteres: If a pyrazole shows metabolic instability, consider if the instability is oxidative (C-H) or conjugative (N-H). If oxidative, fluorinate.[7] If conjugative, alkylate.

  • Use Diagnostic Assays: Always run incubations +/- NADPH and +/- UDPGA (cofactor for UGTs) to distinguish between Phase I and Phase II instability.

References
  • Nakamura, T., et al. "Pyrazole and isoxazole derivatives as new, potent, and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors." Journal of Medicinal Chemistry, 2003.[1]

  • Coe, S. "Metabolism of five membered nitrogen containing heterocycles."[8] Hypha Discovery, 2023.

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

  • Di, L., & Kerns, E. "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier, 2016. (Standard reference for Microsomal Assay Protocols).
  • BenchChem. "Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry." BenchChem Guides, 2025.

Sources

head-to-head comparison of different pyrazole scaffolds in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has cemented its status as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties and synthetic versatility have led to its incorporation into a multitude of approved drugs targeting a wide array of diseases, from cancer and inflammation to viral infections and cardiovascular conditions.[1][3][4]

The pyrazole ring's structure is key to its success. It is an aromatic system with six delocalized π-electrons.[3][5] One nitrogen atom (N1) is pyrrole-like and acts as a hydrogen bond donor, while the other (N2) is pyridine-like and can accept a hydrogen bond.[6] This dual nature allows for diverse interactions with biological targets. Furthermore, the pyrazole core is relatively stable metabolically and can be used as a bioisosteric replacement for other aromatic rings like benzene or even other heterocycles like imidazole, often leading to improved potency and physicochemical properties such as solubility and lipophilicity.[6][7] The strategic placement of substituents on the pyrazole ring allows for fine-tuning of a compound's steric, electronic, and pharmacokinetic properties, making it a highly adaptable framework for rational drug design.[2][8]

This guide provides a head-to-head comparison of different pyrazole scaffolds, examining how substitution patterns dictate pharmacological activity. Through specific case studies of marketed drugs, we will explore the structure-activity relationships (SAR) that have made pyrazoles indispensable in the modern drug discovery pipeline.

The Influence of Substitution Patterns on Pharmacological Activity: A Head-to-Head Analysis

The arrangement and nature of substituents around the pyrazole core are critical determinants of a drug's mechanism of action, potency, and selectivity. By comparing different substitution patterns in successful drug molecules, we can derive key principles for pyrazole-based drug design.

Case Study 1: 1,3,5-Trisubstituted Pyrazoles – The Selective COX-2 Inhibitors

The development of selective cyclooxygenase-2 (COX-2) inhibitors for treating inflammation marked a significant therapeutic advance, and the 1,5-diarylpyrazole scaffold was central to this success.[9] Celecoxib, a flagship drug in this class, perfectly illustrates the importance of the substitution pattern for achieving isoform selectivity.[10][11]

Celecoxib (Celebrex®) The structure of Celecoxib features a central pyrazole ring with aryl groups at the 1 and 5 positions and a trifluoromethyl group at the 3 position.[12] The key to its COX-2 selectivity lies in the p-sulfonamide moiety on the 1-phenyl ring. This group can insert into a hydrophilic side pocket present in the COX-2 active site but absent in the COX-1 active site, leading to preferential inhibition.[11]

The structure-activity relationship for this class reveals several critical points:

  • Vicinal Diaryl Rings: The 1,5-diaryl substitution pattern is crucial for potent COX-2 inhibition.

  • The Sulfonamide Moiety: The para-SO₂NH₂ group is essential for COX-2 selectivity. Replacing it with other groups, like a carboxylic acid, can abolish this selectivity and even introduce new activities, such as PDE5 inhibition.[10]

  • The C3-Substituent: A small, electron-withdrawing group like CF₃ at the C3 position contributes to the overall inhibitory potency.

The logical relationship for designing COX-2 selectivity based on the Celecoxib scaffold can be visualized as follows:

cluster_0 Design Logic for COX-2 Selectivity Scaffold 1,5-Diaryl Pyrazole Core Substituent_1 p-Sulfonamide on 1-Phenyl Ring Scaffold->Substituent_1 Substituent_2 4-Methylphenyl on 5-Phenyl Ring Scaffold->Substituent_2 Substituent_3 CF3 at C3 Position Scaffold->Substituent_3 Target COX-2 Enzyme Substituent_1->Target Inserts into Side Pocket Substituent_2->Target Occupies Active Site Outcome Selective Inhibition Target->Outcome

Caption: Design logic for achieving COX-2 selectivity with a 1,5-diaryl pyrazole scaffold.

The data below clearly demonstrates the dramatic difference in inhibitory activity between the two COX isoforms for Celecoxib compared to non-selective NSAIDs.

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (COX-1/COX-2)
Celecoxib 150.04375
Ibuprofen 133440.04
Naproxen 72470.03
Data synthesized from multiple sources for illustrative comparison.
Case Study 2: N1-Substituted Pyrazoles in Kinase Inhibition

Many of the most successful pyrazole-containing drugs are kinase inhibitors used in oncology.[1][4] In this class, the pyrazole scaffold often serves as a stable, synthetically tractable core that can be functionalized to achieve high potency and selectivity. The N1-substituted pyrazole is a common motif, acting as a hinge-binder.

Crizotinib (Xalkori®) Crizotinib is an inhibitor of ALK, ROS1, and MET kinases. Its structure features a 3,5-disubstituted pyrazole ring. The pyrazole itself does not directly bind the kinase hinge, but it serves as a critical linker orienting other parts of the molecule. The aminopyridine portion of Crizotinib is what forms key hydrogen bonds with the kinase hinge region.

Sotorasib (Lumakras®) Sotorasib is a first-in-class inhibitor of KRAS G12C, a previously "undruggable" cancer target.[13][14] The molecule contains a highly functionalized pyrazole core. In Sotorasib, the pyrazole is part of a larger fused ring system. A key feature is the acrylamide warhead that forms an irreversible covalent bond with the mutant cysteine-12 residue of KRAS G12C.[13] The pyrazole scaffold contributes to the overall binding affinity and proper positioning of the acrylamide group for covalent modification.

The general binding mode for many pyrazole-based kinase inhibitors involves the pyrazole nitrogen atoms acting as hydrogen bond acceptors or donors to the kinase hinge region, a critical interaction for stabilizing the drug-target complex.[5]

cluster_0 Kinase Hinge Binding Inhibitor Pyrazole Scaffold N1-H N2 Hinge Hinge Region Backbone NH Backbone C=O Inhibitor:f1->Hinge:f2 H-Bond Donor Hinge:f1->Inhibitor:f2 H-Bond Acceptor

Caption: Common pyrazole binding interactions with the kinase hinge region.

DrugPrimary Target(s)IC₅₀Indication
Crizotinib ALK, ROS1, MET~20 nM (ALK)Non-Small Cell Lung Cancer
Ruxolitinib JAK1, JAK2~3 nM (JAK1/2)Myelofibrosis, Polycythemia Vera
Sotorasib KRAS G12CCovalent InhibitorNon-Small Cell Lung Cancer[15]
Erdafitinib FGFR1-4~1-3 nMUrothelial Carcinoma[4]
Data represents approximate values for primary targets and is compiled from various sources.
Case Study 3: 1,5-Diarylpyrazole Carboxamides as CB1 Receptor Antagonists

The pyrazole scaffold was also instrumental in the development of antagonists for the cannabinoid receptor 1 (CB1), initially pursued for the treatment of obesity. Rimonabant was the first-in-class selective CB1 antagonist, though it was later withdrawn due to psychiatric side effects.[7] Nevertheless, its development provided a rich source of SAR data for this scaffold.

Rimonabant (Acomplia®) The structure of Rimonabant is defined by a 1,5-diarylpyrazole core with a carboxamide group at the 3-position.[16] The SAR studies for this class are well-defined:

  • 1-Position: A 2,4-dichlorophenyl group is optimal for potent activity.[16]

  • 3-Position: A carboxamide group, particularly with a piperidinyl substituent, is required for antagonist activity.[16]

  • 5-Position: A para-substituted phenyl ring enhances potency. A p-chlorophenyl group is found in Rimonabant.[16][17]

Bioisosteric replacement of the pyrazole core with other heterocycles like thiazoles, triazoles, and imidazoles has been explored. While these analogues could maintain CB1 antagonistic activity, the studies often revealed a close correlation in SAR, underscoring the foundational importance of the original pyrazole scaffold's substitution pattern.[18]

CompoundCB1 Ki (nM)CB2 Ki (nM)CB1/CB2 Selectivity
Rimonabant 1.8>1000>555
SR147778 (Surinabant) 3.531590
Data synthesized from medicinal chemistry literature.

Experimental Protocols

To provide practical context, this section outlines generalized experimental procedures relevant to the discovery and evaluation of pyrazole-based compounds.

Protocol 1: General Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol describes a common method for synthesizing the pyrazole core via the condensation of a 1,3-diketone with a substituted hydrazine, a foundational reaction in pyrazole chemistry.[19]

Objective: To synthesize a 1,3,5-trisubstituted pyrazole scaffold.

Materials:

  • Substituted 1,3-diketone (1.0 eq)

  • Substituted hydrazine hydrochloride (1.1 eq)

  • Ethanol (solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve the 1,3-diketone (1.0 eq) in ethanol in a round-bottom flask.

  • Add the substituted hydrazine hydrochloride (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux (typically 78 °C for ethanol) and monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the residue into ice-cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to yield the pure 1,3,5-trisubstituted pyrazole.

Start 1,3-Diketone + Substituted Hydrazine Step1 Dissolve in Ethanol Start->Step1 Step2 Add Acetic Acid (cat.) Step1->Step2 Step3 Reflux (2-6h) Step2->Step3 Step4 Cool & Concentrate Step3->Step4 Step5 Precipitate in Water Step4->Step5 Step6 Filter & Wash Step5->Step6 Step7 Purify (Recrystallization or Chromatography) Step6->Step7 End Pure Pyrazole Product Step7->End

Caption: General workflow for the synthesis of a 1,3,5-trisubstituted pyrazole.

Protocol 2: In Vitro COX-2 Inhibition Assay

This is a representative protocol to determine the IC₅₀ value of a test compound against the COX-2 enzyme.

Objective: To quantify the inhibitory potency of a pyrazole derivative against human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compound (dissolved in DMSO)

  • Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E₂ (PGE₂)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the reaction buffer, the COX-2 enzyme, and the test compound dilution (or DMSO for control).

  • Pre-incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate the reaction at 37 °C for 10 minutes.

  • Stop the reaction by adding a solution of HCl.

  • Quantify the amount of PGE₂ produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion: The Future of Pyrazole Scaffolds in Drug Discovery

The head-to-head comparison of different pyrazole scaffolds in successful drugs reveals a clear principle: the substitution pattern is paramount. Whether it is the 1,5-diaryl arrangement for COX-2 selectivity, the N1-substitution for kinase hinge binding, or the 1,3,5-trisubstituted core for CB1 antagonism, the strategic functionalization of the pyrazole ring allows medicinal chemists to precisely tailor a molecule's properties to its intended biological target.

The versatility, synthetic accessibility, and favorable physicochemical profile of the pyrazole scaffold ensure its continued prominence in drug discovery.[8][20] Future directions will likely involve its use in more complex molecular architectures, such as covalent inhibitors and proteolysis-targeting chimeras (PROTACs), and in targeting novel classes of proteins. As our understanding of disease biology deepens, the adaptable pyrazole ring will undoubtedly remain a cornerstone of rational drug design, enabling the development of next-generation therapeutics with enhanced efficacy, selectivity, and safety.[8]

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Independent Verification of the Biological Activity of Pyrazol-5-amines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The pyrazol-5-amine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., CDKs, p38 MAPK, B-Raf) due to its ability to mimic the adenine ring of ATP. However, the ubiquity of this scaffold has led to a saturation of commercially available "screening compounds" with variable purity and unverified biological activity.

This guide provides an autonomous framework for the independent verification of pyrazol-5-amines. Unlike standard vendor datasheets, this document focuses on distinguishing true biological inhibition from assay artifacts (aggregation, fluorescence quenching) and compares the scaffold's performance against established alternatives like pyrimidines and indolinones.

Comparative Analysis: Pyrazol-5-amines vs. Alternative Scaffolds

To validate a pyrazol-5-amine, one must benchmark it against alternative scaffolds targeting similar ATP-binding pockets. The following table synthesizes performance metrics based on structure-activity relationship (SAR) data.

Table 1: Scaffold Performance Benchmark
FeaturePyrazol-5-amine Aminopyrimidine (e.g., Imatinib core)Indolinone (e.g., Sunitinib core)
Binding Mode Type I/I½ Inhibitor: Forms key H-bonds with the hinge region (Glu/Leu backbone).Type II Inhibitor: Often binds DFG-out conformation; high affinity but rigid.Type I Inhibitor: Competitive; often lacks the flexibility of pyrazoles.
Selectivity Profile Moderate to High: Tunable via C3/N1 substitution. Prone to off-target CDK inhibition.High: Deep hydrophobic pocket binding confers specificity.Low/Moderate: Often "pan-kinase" activity (e.g., VEGFR/PDGFR overlap).
Solubility (pH 7.4) Moderate: The amine group aids solubility but planar stacking can cause aggregation.Good: Basic nitrogens often improve aqueous solubility.Poor: High lipophilicity often requires formulation aids.
Metabolic Stability High: Pyrazole ring is resistant to oxidative cleavage.[1]Moderate: Susceptible to N-oxidation and dealkylation.Moderate: Prone to rapid hepatic clearance.
Common Artifacts Aggregation: Can form colloidal aggregates acting as non-specific inhibitors.Fluorescence: Some derivatives fluoresce, interfering with FRET assays.Colored: Can quench signals in absorbance/fluorescence assays.

Verification Workflow: The "Triad of Truth"

Independent verification requires a self-validating system. Do not rely on a single assay readout. You must triangulate activity using Chemical Identity, Biochemical Potency, and Cellular Engagement.

Logic Flow Diagram

The following diagram outlines the decision matrix for validating a pyrazol-5-amine hit.

VerificationFlow Start Compound Receipt (Pyrazol-5-amine) QC Phase 1: Chemical QC (LC-MS & 1H-NMR) Start->QC PurityCheck Purity > 95%? QC->PurityCheck Discard Recrystallize / Discard PurityCheck->Discard No Biochem Phase 2: Biochemical Assay (ADP-Glo / FRET) PurityCheck->Biochem Yes Detergent Detergent Sensitivity Test (0.01% Triton X-100) Biochem->Detergent Artifact Artifact: Aggregator Detergent->Artifact IC50 shifts > 3x Cellular Phase 3: Cellular Engagement (NanoBRET / Western Blot) Detergent->Cellular IC50 stable Final Verified Biological Probe Cellular->Final

Figure 1: Decision matrix for the independent verification of pyrazol-5-amine biological activity.

Detailed Experimental Protocols

Phase 1: Chemical Integrity (The Pre-requisite)

Before biological testing, confirm the compound is not a degradation product. Pyrazol-5-amines can undergo oxidation or ring-opening under improper storage.

  • Protocol: Dissolve 1 mg in DMSO-d6. Acquire 1H-NMR (400 MHz+).

  • Checkpoint: Verify the integral of the amine protons (broad singlet, ~5.0-6.0 ppm) and the C4-H pyrazole proton (singlet, ~5.5-6.5 ppm). If the C4-H signal is absent, the ring may be substituted or degraded.

Phase 2: Biochemical Validation (Kinase Assay)

Objective: Determine the IC50 while ruling out promiscuous aggregation. Pyrazol-5-amines are known to form colloidal aggregates at micromolar concentrations, which sequester enzymes non-specifically [1].

Methodology: ADP-Glo™ Kinase Assay (Promega) This assay measures ADP production, avoiding interference from fluorescent compounds.[2]

  • Preparation:

    • Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA.

    • Control: Prepare buffer with and without 0.01% Triton X-100 (or Brij-35).

  • Compound Dilution:

    • Prepare a 3-fold serial dilution of the pyrazol-5-amine in DMSO (Top concentration: 10 µM).

    • Transfer 250 nL to a 384-well white plate.

  • Enzyme Reaction:

    • Add 2.5 µL of Kinase (e.g., CDK2/CyclinA) at 2x concentration. Incubate 10 min.

    • Add 2.5 µL of ATP/Substrate mix (2x).

    • Incubate at RT for 60 min.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

    • Read Luminescence.[3][4]

  • Validation Logic:

    • Calculate IC50 in the presence and absence of detergent.

    • Pass: IC50 remains constant (within 2-fold).

    • Fail: IC50 increases significantly (>3-fold) in the presence of detergent (indicates aggregation) [2].

Phase 3: Cellular Target Engagement

Objective: Confirm the compound permeates the cell membrane and inhibits the target in a complex biological environment.

Methodology: Western Blot for Downstream Signaling For a pyrazol-5-amine targeting p38 MAPK, verify the phosphorylation status of its downstream substrate, MAPKAPK2 (MK2).

  • Cell Culture: Seed THP-1 or HeLa cells (0.5 x 10^6 cells/well) in 6-well plates.

  • Treatment:

    • Pre-treat with Pyrazol-5-amine (0.1, 1, 10 µM) for 1 hour.

    • Stimulate pathway (e.g., LPS 1 µg/mL or UV radiation) for 30 min to activate p38.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors.

  • Blotting:

    • Primary Ab: Anti-phospho-MK2 (Thr334).

    • Loading Control: Anti-Total p38 or GAPDH.

  • Quantification:

    • A true inhibitor will show dose-dependent reduction in p-MK2 without affecting Total p38 levels.

Mechanistic Visualization: Signaling Pathway

Understanding where the inhibitor acts is crucial for interpreting data. Pyrazol-5-amines often target the ATP-binding pocket of MAPKs or CDKs.

SignalingPathway Stimulus Extracellular Stimulus (Stress / Growth Factors) Receptor Receptor Tyrosine Kinase (RTK) Stimulus->Receptor Ras Ras / Rho GTPases Receptor->Ras MAP3K MAP3K (Raf / TAK1) Ras->MAP3K MAP2K MAP2K (MEK / MKK3/6) MAP3K->MAP2K Phosphorylation Target Target Kinase (p38 MAPK / ERK) MAP2K->Target Phosphorylation (Thr/Tyr) Substrate Substrate (MK2 / Transcription Factors) Target->Substrate Phosphorylation Inhibitor Pyrazol-5-amine (Inhibitor) Inhibitor->Target ATP Competition Response Cellular Response (Apoptosis / Cytokine Release) Substrate->Response

Figure 2: Canonical MAPK signaling pathway illustrating the point of intervention for pyrazol-5-amine kinase inhibitors.

References

  • Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in non-specific inhibition. Drug Discovery Today, 11(23-24), 1074-1081.

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog.

  • Barasertib and the Pyrazole Scaffold. (2020). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Molecules, 25(23), 5556.

  • Assay Guidance Manual. (2012). Assay Development for Protein Kinase Enzymes. NCBI Bookshelf.

  • BenchChem. (2025).[5] A Comparative Guide to the Efficacy of Pyrazolone-Based Scaffolds in Drug Discovery.

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Safety Operating Guide

A Senior Application Scientist's Guide to Safe Handling of 3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and innovators. In the dynamic landscape of drug discovery, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, field-tested safety protocols for handling 3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can infer its hazard profile from structurally similar pyrazole derivatives. This proactive, science-driven approach to safety is paramount.

The guidance herein is based on the known hazards of analogous compounds, which are consistently classified as harmful if swallowed, causing skin irritation, causing serious eye damage/irritation, and potentially causing respiratory irritation[1][2][3][4]. Our protocols are designed to provide a robust framework for protecting yourself and your colleagues.

Hazard Assessment: An Evidence-Based Approach

Understanding the potential risks is the foundation of a safe laboratory environment. Based on data from close structural analogues, we must assume 3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine presents the following hazards:

Hazard ClassificationGHS Hazard CodePotential EffectsAuthoritative Source
Acute Toxicity, OralH302Harmful if swallowed[1][2][3]PubChem, ECHA
Skin IrritationH315Causes skin irritation[1][2][3]PubChem, ECHA
Serious Eye DamageH318 / H319Causes serious eye irritation or damage[1][2]PubChem, ECHA
Specific Target Organ ToxicityH335May cause respiratory irritation[1][2][4]PubChem, ECHA

This table summarizes the likely hazard profile based on data for analogous pyrazole compounds.

Causality Insight: The pyrazole ring and associated amine group are common moieties in bioactive molecules[5][6]. These functional groups can interact with biological systems, leading to the observed irritation and toxicity profiles. The aromatic rings (benzyloxy and phenyl groups) suggest the compound is likely a solid powder, necessitating control of dust and aerosols.

Core Directive: Personal Protective Equipment (PPE)

Your primary defense against exposure is the consistent and correct use of PPE. The following PPE is mandatory when handling this compound.

  • Hand Protection:

    • Specification: Nitrile rubber gloves with a minimum layer thickness of 0.11 mm[7].

    • Expert Rationale: Nitrile provides excellent resistance to a broad range of chemicals, including the aromatic structures present in this molecule. Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves immediately in the appropriate chemical waste stream[7][8]. Never touch surfaces like doorknobs, keyboards, or pens with gloved hands.

  • Eye and Face Protection:

    • Specification: Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are the minimum requirement[8]. A face shield should be worn in addition to safety glasses when there is a risk of splashes or significant dust generation[7].

    • Expert Rationale: The high risk of serious eye damage from powdered compounds necessitates robust protection. A face shield provides a secondary barrier, protecting the entire face from accidental splashes during solution preparation or from aerosolized powder during weighing.

  • Skin and Body Protection:

    • Specification: A fully buttoned laboratory coat. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron over the lab coat is recommended.

    • Expert Rationale: A lab coat prevents incidental contact with skin. Ensure the coat is clean and fits properly. Contaminated clothing must be removed immediately and decontaminated before reuse[9].

  • Respiratory Protection:

    • Specification: All handling of the solid compound must be performed in a certified chemical fume hood or a powder containment hood to prevent inhalation[7][8][10]. If engineering controls are not available or sufficient, a respirator may be required.

    • Expert Rationale: Fine powders can be easily inhaled, leading to respiratory tract irritation[1][2]. Engineering controls like a fume hood are the most effective way to mitigate this risk by capturing dust at the source.

Workflow Diagram: PPE Donning and Doffing

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Safety Glasses / Face Shield Don1->Don2 Don3 3. Gloves (Pull cuffs over lab coat sleeves) Don2->Don3 Wash1 Wash Hands Thoroughly Doff1 1. Gloves (Use proper removal technique) Doff2 2. Face Shield / Safety Glasses Doff1->Doff2 Doff3 3. Lab Coat (Roll inward) Doff2->Doff3 Wash2 Wash Hands Thoroughly Doff3->Wash2 Final Step

Caption: Proper sequence for putting on and taking off PPE to minimize contamination.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict workflow minimizes risk during handling.

  • Preparation:

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.

    • Ensure all necessary equipment (spatulas, weigh boats, glassware), waste containers, and spill kit materials are within the fume hood before you begin.

    • Verify the fume hood is functioning correctly (check airflow monitor).

    • Don all required PPE as per the sequence described above.

  • Handling (Inside Fume Hood):

    • Carefully open the container, avoiding any puff of powder.

    • Use a dedicated spatula to weigh the desired amount of the compound onto a weigh boat. Perform this action slowly and deliberately to prevent aerosolizing the powder.

    • If preparing a solution, add the solvent to the receiving flask first, then slowly add the powdered compound to the solvent to reduce dust.

    • Securely close the primary container immediately after use.

  • Post-Handling:

    • Clean all reusable equipment (e.g., spatula, glassware) within the fume hood.

    • Wipe down the work surface of the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipe as chemical waste.

    • Doff PPE in the correct sequence to prevent cross-contamination.

    • Wash hands thoroughly with soap and water[8][11].

Emergency Protocols: Immediate and Decisive Action

In the event of an exposure or spill, a rapid and correct response is critical.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[10][11][12].

    • If skin irritation develops or persists, seek medical attention[12]. Show the medical personnel this safety guide or the SDS of a similar compound.

  • Eye Contact:

    • Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open[2][11][12].

    • Remove contact lenses if present and easy to do so[2].

    • Seek immediate medical attention. This is critical due to the risk of serious eye damage.

  • Inhalation:

    • Move the affected person to fresh air immediately[11][12].

    • If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration.

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth with water[11][12][13].

    • Seek immediate medical attention.

  • Minor Spill (inside a fume hood):

    • Alert colleagues in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material from a chemical spill kit.

    • Carefully scoop the material into a designated chemical waste container.

    • Clean the spill area with a suitable solvent and dispose of all cleanup materials as hazardous waste.

Workflow Diagram: Spill Response

Spill_Response Start Spill Occurs Alert 1. Alert Others Start->Alert PPE 2. Ensure Full PPE is Worn Alert->PPE Contain 3. Cover with Absorbent Material PPE->Contain Collect 4. Collect into Waste Container Contain->Collect Decon 5. Decontaminate Spill Area Collect->Decon Dispose 6. Dispose of All Materials as Chemical Waste Decon->Dispose End Spill Secured Dispose->End

Caption: Step-by-step procedure for managing a minor chemical spill.

Disposal Plan: Responsible Waste Management

All waste generated from handling this compound is considered hazardous chemical waste.

  • Solid Waste:

    • This includes contaminated gloves, wipes, weigh boats, and any excess compound.

    • Place all solid waste into a clearly labeled, sealed hazardous waste container. Do not mix with non-hazardous trash.

  • Liquid Waste:

    • Solutions containing the compound must be collected in a designated, labeled hazardous waste container.

    • Follow your institution's specific guidelines for solvent waste streams. Do not pour any amount down the drain[7][11].

  • Container Disposal:

    • Empty containers must be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous liquid waste.

    • Once decontaminated, the container can be disposed of according to institutional policy.

By integrating these safety protocols into your daily workflow, you build a culture of safety that protects not only yourself but the entire research community. Your commitment to these principles is the bedrock of innovative and responsible science.

References

  • PubChem. 3-(3-methylphenyl)-1H-pyrazol-5-amine. National Center for Biotechnology Information. Available at: [Link]

  • Generon. 1-Phenyl-3-methyl-5-pyrazolone Safety Data Sheet. Available at: [Link]

  • BASF. Magnum - Safety data sheet. Available at: [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molecules. Available at: [Link]

  • PubChem. 5-Amino-3-methyl-1-phenylpyrazole. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. Homepage. Available at: [Link]

  • ResearchGate. Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Available at: [Link]

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